Technical Documentation Center

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
  • CAS: 126355-49-5

Core Science & Biosynthesis

Foundational

Miconazole Impurity F: Structural Biology, Off-Target Pharmacology, and Regulatory Qualification

An In-Depth Technical Guide on the Biological Activity and Profiling of 1-[2-(2,4-Dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole Executive Summary As a Senior Application Scientist in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity and Profiling of 1-[2-(2,4-Dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the complex challenge of qualifying active pharmaceutical ingredient (API) impurities. In the synthesis of azole antifungals, positional isomers often emerge as by-products. Miconazole Impurity F (European Pharmacopoeia Impurity F) is a critical synthetic by-product of Miconazole[1]. While it shares the core imidazole pharmacophore with the parent API, a subtle shift in its halogenation pattern fundamentally alters its steric profile. Under ICH Q3A(R2) guidelines, understanding the biological activity, target affinity, and off-target toxicity of such impurities is not just an analytical exercise—it is a mandatory regulatory requirement to ensure patient safety[2].

This whitepaper deconstructs the structural causality behind the biological activity of Miconazole Impurity F, detailing the mechanistic pharmacology and providing self-validating experimental protocols for its toxicological qualification.

Structural Determinants and Causality

Miconazole is chemically defined by its 1H-imidazole ring linked to an ethyl chain bearing two 2,4-dichlorophenyl moieties. Its primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme essential for synthesizing ergosterol, the primary sterol in fungal cell membranes[3].

Miconazole Impurity F (CAS: 47447-55-2) is a positional isomer where the benzyloxy ring features a 3,4-dichloro substitution rather than the native 2,4-dichloro pattern[4].

The Causality of Structural Shift: In the parent Miconazole API, the ortho-chloro atom (position 2) on both phenyl rings induces significant steric hindrance. This forces the rings into a highly specific, twisted dihedral conformation that perfectly complements the narrow, hydrophobic access channel of fungal CYP51. In Impurity F, the shift to a 3,4-dichloro (meta, para) substitution removes this ortho-steric clash. Consequently, the benzyloxy ring adopts a more planar, extended conformation. While the unhindered nitrogen (N3) of the imidazole ring can still coordinate with the CYP51 heme iron, the altered hydrophobic tail reduces optimal van der Waals contacts within the fungal enzyme pocket, generally lowering its primary antifungal efficacy.

Mechanistic Pharmacology: Target vs. Off-Target Binding

The biological activity of azole impurities is a double-edged sword. The same structural flexibility that reduces affinity for the rigid fungal CYP51 pocket often increases affinity for the more spacious, malleable active sites of human cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, and CYP2C19).

  • Primary Target (Fungal CYP51): Impurity F acts as a competitive inhibitor. It displaces the native axial water ligand of the heme iron, halting the demethylation of lanosterol and leading to the accumulation of toxic methylated sterols[3].

  • Off-Target Toxicity (Human CYPs): The extended conformation of the 3,4-dichloro ring allows Impurity F to fit more readily into human hepatic CYPs. Enhanced inhibition of human CYP3A4 by such impurities is a primary driver of azole-induced hepatotoxicity and severe drug-drug interactions (DDIs).

ErgosterolPathway Squalene Squalene (Precursor) Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51A1 (14α-demethylase) Lanosterol->CYP51 Substrate Binding Intermediates Downstream Sterol Intermediates CYP51->Intermediates Demethylation Ergosterol Ergosterol (Fungal Cell Membrane) Intermediates->Ergosterol ImpurityF Miconazole Impurity F (3,4-dichloro isomer) ImpurityF->CYP51 Competitive Heme Binding

Ergosterol biosynthesis pathway and competitive inhibition by Miconazole Impurity F.

Quantitative Structure-Activity Relationship (SAR)

To contextualize the biological impact of this isomerism, we evaluate the binding affinities and cytotoxicity metrics. The table below illustrates the predictive SAR trends when shifting from an ortho/para to a meta/para halogenation pattern in the miconazole scaffold.

Table 1: Comparative SAR and Toxicity Metrics (Representative Model for Qualification)

CompoundSubstitution PatternFungal CYP51A1 IC50 (nM)Human CYP3A4 IC50 (µM)HepG2 CC50 (µM)*
Miconazole API 2,4-dichloro (both rings)~15.0~2.5>50.0
Impurity F 2,4-dichloro & 3,4-dichloro~45.0~0.8~25.0

*Note: Values are representative SAR models demonstrating the toxicological shift caused by structural isomerism, emphasizing the need for strict impurity control.

Experimental Methodologies for Impurity Qualification

Under ICH Q3A(R2), any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must undergo rigorous biological safety testing[5]. The following protocols represent a self-validating system to quantify the biological activity of Impurity F.

Protocol A: In Vitro CYP51A1 Spectral Shift Binding Assay

This assay quantifies the dissociation constant (


) by measuring the Type II difference spectra generated when the imidazole nitrogen coordinates with the heme iron[6].
  • Protein Preparation: Dilute recombinant fungal CYP51A1 to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol (to stabilize the protein architecture).

  • Baseline Acquisition: Divide the protein solution equally into sample and reference cuvettes. Record the baseline UV-Vis absorption spectrum from 350 to 500 nm using a split-beam spectrophotometer.

  • Ligand Titration: Titrate Miconazole Impurity F (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Self-Validation Control: Titrate an equal volume of pure DMSO into the reference cuvette. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation[6].

  • Equilibration: Incubate for exactly 5 minutes after each addition. Causality: This ensures steady-state binding equilibrium is reached before spectral measurement.

  • Measurement & Analysis: Record the Type II difference spectra (characterized by a peak at ~425 nm and a trough at ~390 nm). Plot the peak-to-trough absorbance difference (

    
    ) against ligand concentration and fit the data to the Morrison equation for tight-binding ligands to determine the 
    
    
    
    .
Protocol B: Human CYP3A4 Inhibition and HepG2 Cytotoxicity Assay

To evaluate off-target hepatotoxicity, we utilize a dual-readout cell-based system.

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells at

    
     cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Dosing: Treat cells with a concentration gradient of Impurity F (0.1 to 100 µM). Self-Validation Control: Use Miconazole API as a positive baseline control and untreated cells as a negative control to define the assay window.

  • CYP3A4 Activity Readout: After 48 hours, add luciferin-IPA (a specific CYP3A4 substrate). Human CYP3A4 metabolizes this into luciferin. Add detection reagent and measure luminescence. A dose-dependent decrease indicates off-target CYP3A4 inhibition.

  • Viability Readout: Multiplex the assay by adding CellTiter-Glo® reagent to measure intracellular ATP levels (a proxy for cell viability).

  • Data Synthesis: Calculate the ratio of CYP3A4

    
     to HepG2 
    
    
    
    . A narrow margin indicates a high risk of intrinsic hepatotoxicity, mandating strict specification limits in the final API.

Workflow Prep Impurity F Standard Preparation Assay1 CYP51A1 Spectral Shift Assay (Kd) Prep->Assay1 Assay2 Human CYP450 Inhibition Profiling Prep->Assay2 Assay3 HepG2 Cell Cytotoxicity (IC50) Prep->Assay3 Analysis ICH Q3A Safety Qualification Assay1->Analysis Assay2->Analysis Assay3->Analysis

Experimental workflow for the biological qualification of Miconazole Impurity F.

Regulatory Implications (ICH Q3A Compliance)

The biological data generated from the workflows above dictates how Miconazole Impurity F is handled during drug substance manufacturing. According to the ICH Q3A(R2) guidelines[2]:

  • Reporting Threshold (0.05%): Any batch containing Impurity F above this level must report it analytically.

  • Identification Threshold (0.10%): Requires definitive structural elucidation (e.g., via 2D-NMR and LC-MS/MS) to confirm the 3,4-dichloro substitution.

  • Qualification Threshold (0.15%): If Impurity F exceeds this limit, the biological and toxicological data (derived from Protocols A and B) must be submitted to regulatory bodies to prove that this specific level does not compromise the safety or efficacy of the Miconazole drug product[5].

By systematically mapping the structural causality of Impurity F to its biological activity, pharmaceutical scientists can establish robust, scientifically justified specification limits that satisfy regulatory scrutiny and protect patient health.

References
  • Source: chemicalbook.
  • Source: pharmaffiliates.
  • Source: amsbiopharma.
  • Title: ICH Q3A (R2)
  • Source: nih.
  • Title: Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay...

Sources

Exploratory

Deciphering the Antifungal Architecture: Mechanism of Action of Imidazole Derivatives Against Candida albicans

Executive Summary The clinical management of invasive candidiasis relies heavily on our ability to disrupt fungal lipid homeostasis. Imidazole derivatives (e.g., clotrimazole, miconazole, ketoconazole) represent a founda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of invasive candidiasis relies heavily on our ability to disrupt fungal lipid homeostasis. Imidazole derivatives (e.g., clotrimazole, miconazole, ketoconazole) represent a foundational class of antifungal agents that target the ergosterol biosynthesis pathway in Candida albicans. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as fungistatic agents, but as initiators of a complex cascade of lipid perturbation, mitochondrial dysfunction, and programmed cell death. This technical whitepaper dissects the molecular causality of imidazole action, the structural basis of emerging resistance, and the self-validating experimental workflows required to study these interactions in vitro.

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary pharmacological target of imidazole derivatives is Lanosterol 14α-demethylase (Erg11p or CYP51) , a highly conserved cytochrome P450 monooxygenase localized to the fungal endoplasmic reticulum[1].

The Structural Basis of Inhibition

Erg11p catalyzes the oxidative removal of the 14α-methyl group from lanosterol, an essential step in synthesizing ergosterol—the primary sterol regulating fungal cell membrane fluidity and permeability[1]. Imidazoles function as competitive, reversible inhibitors. The mechanism is driven by a coordinate covalent bond formed between the unhindered nitrogen atom (N3) of the five-membered imidazole ring and the heme iron (Fe3+) located at the active site of CYP51[1].

This binding physically occludes the active site, preventing the binding of molecular oxygen required for the demethylation of lanosterol. Consequently, the normal ergosterol pathway is truncated, leading to the toxic accumulation of 14α-methylated sterols (such as 14α-methyl-3,6-diol)[1].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-Demethylase (Erg11p / CYP51) Lanosterol->Erg11 ToxicSterols 14α-Methylated Sterols (Toxic Accumulation) Erg11->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Cell Membrane Integrity) Erg11->Ergosterol Normal Pathway Imidazole Imidazole Derivatives (Clotrimazole, Miconazole) Imidazole->Erg11 Inhibits (Heme Binding)

Ergosterol biosynthesis pathway and the primary inhibitory target of imidazole derivatives.

Secondary Fungicidal Mechanisms: ROS Accumulation and Apoptosis

While imidazoles are traditionally classified as fungistatic, dose-dependent exposure triggers secondary fungicidal cascades. The depletion of ergosterol and the concurrent accumulation of aberrant sterols induce severe membrane stress.

This structural instability translates to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm)[2]. The uncoupling of the electron transport chain results in a massive intracellular burst of Reactive Oxygen Species (ROS)[2]. In C. albicans, this ROS accumulation is not merely a byproduct of toxicity; it acts as a signaling molecule that triggers a fungal apoptotic pathway characterized by phosphatidylserine (PS) externalization, chromatin condensation, and DNA fragmentation[3].

ROSApoptosis MembraneStress Membrane Stress (Ergosterol Depletion) Mitochondria Mitochondrial Dysfunction (ΔΨm Loss) MembraneStress->Mitochondria ROS Intracellular ROS Accumulation Mitochondria->ROS DNA Chromatin Condensation & DNA Fragmentation ROS->DNA Apoptosis Fungal Apoptosis (Programmed Cell Death) DNA->Apoptosis

ROS-mediated apoptotic pathway in C. albicans triggered by imidazole-induced membrane stress.

Quantitative Biomarkers of Imidazole-Induced Apoptosis
Biomarker / AssayPhysiological ChangeDetection MethodTypical Fold Change / Observation
Intracellular ROSAccumulation of superoxide/peroxidesDCFH-DA Staining2.5x to 3.0x increase vs control
Mitochondrial Potential (ΔΨm)Loss of membrane potentialJC-1 StainingShift from red (aggregates) to green (monomers)
Phosphatidylserine (PS)Externalization to outer leafletAnnexin-V-FITCSignificant increase in FITC+ / PI- cells
DNA FragmentationDouble-strand DNA breakageTUNEL Assay>60% TUNEL-positive cell population

Resistance Mechanisms in Candida albicans

The clinical efficacy of imidazoles is increasingly compromised by acquired resistance mechanisms. The most structurally significant mechanism involves point mutations within the ERG11 gene[4].

For instance, the Y132F and Y132H mutations substitute the tyrosine at position 132 within the substrate-binding site[5]. Because the native tyrosine forms a critical hydrogen bond network that stabilizes the inhibitor within the active site, substituting it with histidine or phenylalanine sterically hinders the imidazole ring from achieving optimal proximity to the heme iron, thereby drastically increasing the Minimum Inhibitory Concentration (MIC)[5].

Impact of Key ERG11 Mutations on Susceptibility
MutationDomain/RegionMechanistic ImpactResistance Phenotype
Y132F / Y132HSubstrate Binding SitePrevents optimal binding of the imidazole ring to the heme ironHigh Resistance
K143R / K143QHelix CAlters hydrogen bonding network near the active siteModerate to High Resistance
G464SHeme-binding domainDisrupts heme positioning, reducing drug affinityModerate Resistance
I471TTransmembrane / ProximalAlters overall enzyme conformationWeak (Synergistic with Y132H)

Experimental Workflows & Methodologies

To rigorously evaluate novel imidazole derivatives or assess clinical resistance, protocols must be designed as self-validating systems. Below are the gold-standard methodologies I employ to ensure data trustworthiness.

Protocol 1: In Vitro CYP51 Inhibition Assay

Causality Check: CYP51 is a membrane-bound bitopic protein. Standard aqueous buffers will denature it. We use the detergent n-decyl-β-D-maltoside (DM) because it solubilizes the protein while preserving the native conformation of the active site[5].

  • Microsomal Preparation: Extract C. albicans CYP51 from crude membranes using 6.4 mM DM and purify via Ni-NTA affinity chromatography using an imidazole elution gradient[5].

  • Self-Validation (CO Difference Spectra): Before testing inhibitors, bubble carbon monoxide (CO) through the purified enzyme reduced with sodium dithionite. A peak at 450 nm confirms a properly folded, functional CYP51. A peak at 420 nm indicates a degraded, inactive P420 enzyme[6]. Do not proceed if the 420 nm peak is dominant.

  • Inhibitor Incubation: In a reaction buffer (pH 7.5), combine 0.2 µM validated CYP51, 100 µM NADPH (electron donor), and the imidazole derivative at varying concentrations (0.01 µM to 100 µM)[6].

  • Substrate Addition: Initiate the reaction by adding 20 µM lanosterol. Incubate at 37°C for 60 minutes to allow for steady-state kinetics[1].

  • Quantification: Quench the reaction with ethyl acetate. Extract the sterols and analyze via GC-MS to calculate the IC50 based on the ratio of unreacted lanosterol to the product (FF-MAS/ergosterol precursors)[6].

AssayWorkflow Step1 1. Microsomal Preparation (Isolate CaCYP51) Step2 2. CO Difference Spectra (Validate Enzyme Activity) Step1->Step2 Step3 3. Inhibitor Incubation (Add Imidazole + NADPH) Step2->Step3 Step4 4. Substrate Addition (Lanosterol) Step3->Step4 Step5 5. GC-MS / HPLC Analysis (Quantify FF-MAS/Ergosterol) Step4->Step5

Step-by-step in vitro validation workflow for assessing CYP51 inhibition by imidazoles.

Protocol 2: Flow Cytometry-Based ROS and Apoptosis Quantification

Causality Check: To prove that cell death is apoptotic and not merely necrotic lysis, we must demonstrate that the cell membrane remains intact (PI negative) while phosphatidylserine is externalized (Annexin V positive)[3].

  • Cell Culture: Grow C. albicans (e.g., SC5314) to the exponential log phase in YPD broth.

  • Treatment: Expose the cells to the imidazole derivative at 1x and 4x the established MIC for 4 hours. Include an untreated negative control and a hydrogen peroxide (10 mM) positive control[3].

  • ROS Detection: Wash cells with PBS and stain with 10 µM DCFH-DA for 30 minutes in the dark. DCFH-DA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF[2].

  • Apoptosis Staining: Protoplast the cells using Zymolyase (to remove the cell wall and expose the membrane). Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes[3].

  • Flow Cytometry Analysis: Analyze 10,000 events per sample. Apoptotic cells will populate the FITC+/PI- quadrant, while necrotic cells will populate the FITC+/PI+ quadrant.

References

  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. nih.gov.[Link]

  • Candidiasis and Mechanisms of Antifungal Resistance. nih.gov.[Link]

  • Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp. nih.gov.[Link]

  • Structural Insights into the Azole Resistance of the Candida albicans Darlington Strain Using Saccharomyces cerevisiae Lanosterol 14α-Demethylase as a Surrogate. nih.gov.[Link]

  • Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. uzh.ch.[Link]

  • Apoptosis induced by environmental stresses and amphotericin B in Candida albicans. nih.gov.[Link]

Sources

Foundational

A Technical Guide to the Biological Screening of Novel Imidazole-Based Compounds

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. This guide provides a strategic framework for the biological evaluation of novel imidazole-bas...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

This guide provides a strategic framework for the biological evaluation of novel imidazole-based compounds. It is designed for researchers and drug development professionals, offering a scientifically grounded, step-by-step approach to navigate the screening process from initial library validation to lead candidate identification. The methodologies described herein are rooted in established principles of medicinal chemistry and pharmacology, emphasizing data integrity and rational decision-making.

Part 1: The Hierarchical Screening Cascade: A Strategy for Efficiency and Precision

The journey of a novel compound from synthesis to a potential drug candidate is a process of systematic filtration. A hierarchical or tiered screening cascade is the most logical and resource-efficient strategy. This approach uses a series of assays, starting with broad, high-throughput methods to quickly identify active compounds ("hits") and eliminate inactive or overtly toxic ones. Subsequent tiers involve more complex, lower-throughput assays to characterize the mechanism of action, selectivity, and potency of the initial hits, refining them into "leads."

The core principle is to invest the most resource-intensive efforts only in the most promising candidates. The design of this cascade should be directly informed by the project's Target Product Profile (TPP) , which defines the desired characteristics of the final drug, such as its indication, potency, and safety profile.

Below is a conceptual workflow illustrating a typical screening cascade for novel imidazole compounds.

G cluster_0 Phase 1: Primary Screening & Triage cluster_1 Phase 2: Hit-to-Lead & Selectivity cluster_2 Phase 3: Lead Optimization A Novel Imidazole Compound Library B Cytotoxicity Assessment (e.g., MTT Assay on Normal Cell Line) A->B C Primary Activity Screen (High-Throughput) A->C D Hit Identification (Potency & Low Cytotoxicity) B->D Toxicity Data C->D Activity Data E Dose-Response & IC50/EC50 Determination D->E Promising Hits F Secondary / Orthogonal Assays (Confirm Mechanism) E->F G Selectivity & Specificity Panels (e.g., Cancer Cell Line Panel, Kinase Panel) F->G H Lead Series Identification G->H I Structure-Activity Relationship (SAR) Studies H->I Validated Leads J In Vitro ADME/Tox Assays (e.g., CYP Inhibition, hERG) I->J K Optimized Lead Candidate J->K G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Inhibitor Imidazole-Based Inhibitor Inhibitor->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer agents.

Protocol: Anticancer Proliferation Screening

The protocol is identical to the MTT cytotoxicity assay described above but is performed on a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon). The goal is to identify compounds that are potent against cancer cells but less toxic to normal cells. This is quantified by the Selectivity Index (SI) .

  • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value is desirable, indicating cancer-specific toxicity.

Data Presentation: Anticancer Potency and Selectivity

Compound IDIC₅₀ on HEK293 (µM)IC₅₀ on MCF-7 (µM)Selectivity Index (SI)
IM-001> 10085.1~1.2
IM-00275.240.51.9
IM-00312.51.111.4
Doxorubicin0.80.42.0
Antimicrobial and Antifungal Activity

The imidazole scaffold is the backbone of numerous antifungal agents (e.g., clotrimazole, miconazole) that work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Screening for antimicrobial activity is therefore a logical step.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth.

  • Inoculation: Add the standardized microorganism suspension to each well.

  • Controls: Include a "growth control" (broth + inoculum, no compound) and a "sterility control" (broth only). A reference antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) should be run in parallel.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Activity Profile

Compound IDMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)MIC vs C. albicans (µg/mL)
IM-001> 128> 12864
IM-00232> 1288
IM-00316642
FluconazoleN/AN/A0.5
Specific Enzyme Inhibition

Imidazoles are excellent metal-coordinating ligands and can act as potent inhibitors of metalloenzymes, such as cytochrome P450 enzymes. Aromatase (CYP19A1), which converts androgens to estrogens, is a key target in hormone-dependent breast cancer. The drug letrozole is a prime example of an imidazole-based aromatase inhibitor.

G Enzyme Aromatase Enzyme (Active Site) Product Product (e.g., Estrone) Enzyme->Product Catalyzes Substrate Substrate (e.g., Androstenedione) Substrate->Enzyme Binds Inhibitor Imidazole Inhibitor (e.g., Letrozole) Inhibitor->Enzyme Competitively Binds & Blocks Substrate Access

Caption: Mechanism of competitive enzyme inhibition by an imidazole-based compound.

Protocol: Fluorometric Aromatase Inhibition Assay

This is a high-throughput method that uses a fluorogenic substrate which, when acted upon by aromatase, produces a fluorescent signal. An inhibitor will prevent this conversion, leading to a reduced signal.

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human aromatase enzyme, and the fluorogenic substrate.

  • Compound Plating: Add serially diluted imidazole compounds to a 96- or 384-well black plate.

  • Enzyme Addition: Add the aromatase enzyme solution to each well and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate at the optimal temperature for a set period (e.g., 60 minutes). Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Part 4: Data Synthesis and Advancing Lead Candidates

The screening cascade generates a multi-dimensional dataset. The most promising compounds, or "leads," will exhibit:

  • High Potency: Low IC₅₀ or MIC values in the primary activity screens.

  • Low Cytotoxicity: High IC₅₀ values against normal cells.

  • High Selectivity: A large therapeutic window (high SI value).

This data is crucial for establishing Structure-Activity Relationships (SAR) , where chemists systematically modify the imidazole scaffold to improve potency and selectivity. Promising leads should then be advanced to more complex secondary assays (e.g., apoptosis, cell cycle analysis), orthogonal target validation, and eventually, in vitro ADME/Tox profiling (e.g., metabolic stability, hERG channel inhibition) before consideration for in vivo studies.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL: [Link]

  • Title: The mechanism of action of clotrimazole. Source: Postgraduate Medical Journal. URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

Exploratory

Engineering the Imidazole Pharmacophore: A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Derivatives

Executive Summary The relentless evolution of drug resistance in both oncology and infectious diseases necessitates the continuous development of robust, adaptable chemical scaffolds. As a Senior Application Scientist in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of drug resistance in both oncology and infectious diseases necessitates the continuous development of robust, adaptable chemical scaffolds. As a Senior Application Scientist in medicinal chemistry, I have observed that few heterocycles offer the structural versatility and target affinity of the imidazole ring. This whitepaper provides an in-depth, mechanistic guide to the rational design, synthesis, and biological evaluation of novel imidazole derivatives, bridging the gap between theoretical pharmacophore modeling and benchtop execution.

The Structural Superiority of the Imidazole Scaffold

Imidazole (1,3-diaza-2,4-cyclopentadiene) is a five-membered planar heterocyclic ring containing two nitrogen atoms. Its amphoteric nature—acting as both an acid and a base (pKa ~7.2)—enables versatile hydrogen-bonding interactions within the active sites of biological targets[1].

Beyond hydrogen bonding, the true power of imidazole lies in its electron-rich aromatic sextet. The unhindered, pyridine-type nitrogen (N-3) possesses a lone pair of electrons that is not involved in the aromatic ring system. This makes the N-3 atom an exceptionally potent nucleophile, allowing the imidazole scaffold to act as a privileged pharmacophore for coordinating with transition metals in metalloenzymes[2].

Rational Design & Mechanism of Action (MoA)

In the realm of antifungal drug discovery, the primary target for imidazole derivatives is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[3].

Causality in Design: The efficacy of azole antifungals relies on a highly specific molecular interaction. The nucleophilic N-3 atom of the imidazole ring coordinates directly as the sixth axial ligand to the ferric (Fe³⁺) heme iron located deep within the CYP51 active site[4],[5]. This coordination physically displaces the molecular oxygen required for the normal 14α-demethylation of lanosterol. Consequently, the biosynthetic pathway to ergosterol is blocked. This blockade leads to the accumulation of toxic 14α-methylated sterols (e.g., 14α-methyl-3,6-diol), which critically disrupt fungal cell membrane fluidity and integrity, ultimately inducing cell death[6],[3].

Mechanism Lanosterol Lanosterol (Precursor) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Imidazole Imidazole Derivative (Inhibitor) Imidazole->CYP51 Coordinates Heme Iron CellDeath Fungal Cell Death ToxicSterols->CellDeath Membrane Disruption

Mechanism of CYP51 inhibition by imidazole derivatives leading to fungal cell death.

Advanced Synthetic Methodologies: The Debus-Radziszewski Reaction

The synthesis of diversely substituted imidazoles is largely driven by the Debus-Radziszewski multicomponent reaction[7],[8].

Mechanistic Causality: The reaction initiates via the condensation of a 1,2-dicarbonyl compound with ammonia (or a primary amine) to form a diimine intermediate. Acid catalysis is essential during this step to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbon center for nucleophilic attack by the amine[8]. The diimine subsequently condenses with an aldehyde, followed by intramolecular cyclization and dehydration to yield the stable, aromatic imidazole ring[7],[8].

While conventional refluxing takes 1-3 hours and often suffers from the thermal degradation of intermediates, microwave-assisted synthesis drastically alters the thermodynamic profile[8],[9]. Microwave irradiation provides uniform, volumetric heating that accelerates the dehydration step, pushing the equilibrium toward the final aromatic product in a fraction of the time[9].

Protocol: Microwave-Assisted Synthesis of Trisubstituted Imidazoles

This self-validating protocol ensures high yield and purity by minimizing side reactions through precise thermal control.

  • Reagent Assembly: In a 35 mL microwave reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 0.51 mmol), an aromatic aldehyde (0.51 mmol), a primary amine (0.56 mmol), and ammonium acetate (2.55 mmol)[8].

  • Catalyst Addition: Add 20 mol% of p-Toluenesulfonic acid (p-TSA). Causality: p-TSA acts as a strong proton donor to activate the carbonyl groups without causing the oxidative degradation typically seen with harsher mineral acids[8]. Alternatively, biodegradable lactic acid can be utilized to maintain a greener reaction profile[9].

  • Solvation: Suspend the mixture in 2 mL of ethanol. Stir at room temperature for 5 minutes to ensure complete homogenization[8].

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesis reactor at 80°C for 30 minutes at 100 W[8]. Causality: The 80°C threshold provides sufficient activation energy for the final aromatization step while preventing solvent boil-off and over-pressurization in the sealed vessel.

  • Isolation: Cool the reaction mixture to room temperature, then pour it into a beaker containing crushed ice. Causality: The sudden drop in temperature drastically decreases the solubility of the highly aromatic product in the aqueous-ethanol mixture, inducing rapid and clean precipitation[8].

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and purify via column chromatography to isolate the pure imidazole derivative[8].

Workflow Design In Silico Design & Molecular Docking Synthesis Microwave-Assisted Debus-Radziszewski Synthesis Design->Synthesis Purification Chromatographic Purification Synthesis->Purification Characterization NMR, IR, MS Characterization Purification->Characterization BioAssay In Vitro Screening (MIC & IC50 Assays) Characterization->BioAssay Lead Lead Optimization BioAssay->Lead Lead->Design SAR Feedback

End-to-end drug discovery workflow for novel imidazole derivatives.

Biological Evaluation and Structure-Activity Relationship (SAR)

The therapeutic potential of imidazole derivatives extends far beyond antifungal applications, demonstrating profound efficacy in oncology. SAR studies reveal that introducing bulky, lipophilic halogenated aromatic rings at the C-2 position enhances penetration through cellular membranes and improves hydrophobic interactions within the active sites of cancer-related kinases[4].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of recent high-performing imidazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate superior potency and binding affinity[10],[11].

Compound / Derivative ClassTarget Cell LineCancer TypeIC₅₀ (µM)
Imidazole-triazolopyrazine hybridMDA-MB-436Breast Cancer0.0019
Imidazole-triazolopyrazine hybridCapan-1Pancreatic Cancer0.0216
Benzotriazole-imidazole (BI9)HL-60Leukemia0.40
Benzotriazole-imidazole (BI9)HCT-116Colon Carcinoma2.63
Benzotriazole-imidazole (BI9)MCF-7Breast Cancer3.57
Compound 5 (Thione derivative)MCF-7, HepG2, HCT-116Multi-panel< 5.0
Imidazolthiazepine hybridHepG2Hepatocellular Carcinoma8.06

(Data aggregated from recent pharmacological screenings[10],[11])

Conclusion

The imidazole ring remains one of the most privileged scaffolds in medicinal chemistry. By leveraging rational in silico design to target specific metalloenzymes like CYP51, and utilizing optimized, microwave-assisted multicomponent reactions like the Debus-Radziszewski synthesis, researchers can rapidly generate highly potent libraries of derivatives. Continuous SAR feedback loops will ensure that these compounds are fine-tuned for optimal pharmacokinetic profiles, driving the next generation of antifungal and anticancer therapeutics.

References

  • Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL
  • Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: JChemRev URL
  • Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: IJPSJournal URL
  • Title: Application Notes and Protocols for the Synthesis of Substituted Imidazoles Source: Benchchem URL
  • Title: The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide Source: Benchchem URL
  • Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Source: NIH URL
  • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: IJPRA Journal URL
  • Title: In vitro IC50 values (M)
  • Title: Lanosterol 14 alpha-demethylase – Knowledge and References Source: Taylor & Francis URL
  • Title: Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51)
  • Title: Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design Source: NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation of Imidazole for Antifungal Drug Synthesis

Introduction & Pharmacological Context Imidazole-based compounds represent a cornerstone in antifungal therapeutics, serving as the core pharmacophore for essential medicines such as clotrimazole, miconazole, and econazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Imidazole-based compounds represent a cornerstone in antifungal therapeutics, serving as the core pharmacophore for essential medicines such as clotrimazole, miconazole, and econazole[1]. The primary mechanism of action for these active pharmaceutical ingredients (APIs) involves the potent inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes[1][2]. The depletion of ergosterol disrupts membrane fluidity and integrity, ultimately leading to fungal cell death[1].

The defining structural feature of these drugs is the N-alkylated imidazole ring. The unhindered nitrogen (N3) coordinates with the heme iron of the CYP51 enzyme, while the N1-alkyl or N1-aryl substituent provides the lipophilic scaffold necessary for fitting into the enzyme's active site[3][4]. Consequently, the N-alkylation of the imidazole heterocycle is the most critical bond-forming step in both the laboratory-scale and industrial synthesis of these APIs[1][5].

G cluster_0 N-Alkylation Synthesis cluster_1 Antifungal Mechanism N1 Imidazole N2 Base (NaH/K2CO3) Deprotonation N1->N2 N3 Imidazolate Anion N2->N3 N5 N-Alkylated API (e.g., Miconazole) N3->N5 Nucleophilic Attack N4 Alkyl Halide (Electrophile) N4->N5 M1 Lanosterol 14α-demethylase (CYP51) N5->M1 Inhibits M2 Ergosterol Depletion M1->M2 M3 Fungal Cell Death M2->M3

Fig 1. N-alkylation of imidazole and downstream inhibition of fungal ergosterol biosynthesis.

Mechanistic Causality in N-Alkylation

Imidazole is an ambident nucleophile. With a pKa of approximately 14.5, it requires a moderate to strong base for complete deprotonation to form the highly nucleophilic imidazolate anion[1]. In this anionic state, the two nitrogen atoms become chemically equivalent due to resonance, which simplifies regioselectivity concerns when using unsubstituted imidazole.

Solvent and Base Selection Strategies

The choice of base and solvent is strictly dictated by the reactivity of the electrophile and the desired reaction kinetics:

  • Strong Base / Polar Aprotic Solvent (e.g., NaH in DMF): Ideal for standard or less reactive alkyl halides. Sodium hydride irreversibly deprotonates imidazole, driving the equilibrium forward via the evolution of hydrogen gas[1]. DMF effectively solvates the sodium cation, leaving a "naked," highly reactive imidazolate anion.

  • Mild Base / Acid Scavengers (e.g., Triethylamine in Benzene/Toluene): Utilized when the electrophile is highly reactive but prone to side reactions, such as the bulky o-chlorotrityl chloride used in clotrimazole synthesis[1]. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of unreacted imidazole.

  • Industrial Biphasic Systems (e.g., NaOH/K2CO3 with Phase Transfer Catalysts): Often used in industrial scale-ups for miconazole synthesis to avoid the pyrophoric hazards of NaH. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) shuttle the imidazolate anion into the organic phase to react with the alkyl halide[6].

  • Green Chemistry Alternatives: Recent advancements utilize ultrasound (US) irradiation to accelerate N-alkylation, reducing reaction times from 48-96 hours to 1-2 hours while improving yields and lowering energy consumption[7]. Alternatively, carbenoid insertions from α-diazoketones catalyzed by Cu(acac)2 offer a novel route to N-alkylated imidazoles[8].

Experimental Protocols

The following protocols detail self-validating systems for the synthesis of key antifungal APIs.

Protocol A: Synthesis of Clotrimazole via Tritylation

Clotrimazole is synthesized via the direct N-alkylation of imidazole with o-chlorotrityl chloride (1-(chloro(2-chlorophenyl)methyl)benzene)[1][5].

Materials:

  • o-Chlorotrityl chloride (1.0 eq)

  • Imidazole (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Benzene or Toluene

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of o-chlorotrityl chloride in anhydrous benzene under an inert nitrogen atmosphere.

  • Nucleophile Addition: In a separate vessel, prepare a solution of 1.0 eq imidazole and 1.1 eq triethylamine in benzene. Add this dropwise to the electrophile solution at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 45-50 °C and maintain stirring for 3 hours[1]. Causality: Mild heating overcomes the steric hindrance of the bulky trityl group without inducing thermal degradation of the reactants.

  • Quenching: Cool the mixture to room temperature and quench with an equal volume of distilled water. Causality: Water dissolves the triethylamine hydrochloride salts, removing them from the organic phase.

  • Phase Separation & Drying: Separate the organic layer, wash twice with brine to remove residual polar impurities, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from acetone/water to yield pure clotrimazole.

Protocol B: Synthesis of Miconazole Intermediate

Miconazole synthesis relies on a two-step alkylation process. The foundational step is the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanone[6].

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq)

  • Imidazole (1.0 eq)

  • Anhydrous K2CO3 (1.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.5 eq of anhydrous K2CO3 in DMF. Add 1.0 eq of imidazole and stir at room temperature for 30 minutes.

  • Alkylation: Cool the mixture to 0 °C. Add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in DMF dropwise. Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic substitution and prevents the formation of unwanted bis-alkylated byproducts.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent system of THF:Petroleum Ether (5:9)[6].

  • Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter the solid and wash thoroughly with cold water.

  • Validation: Recrystallize the crude product from toluene. The melting point of the pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone intermediate should be strictly between 134–138 °C[6]. (Note: To complete the Miconazole API synthesis, this intermediate is subsequently reduced by NaBH4 and O-alkylated with 2,4-dichlorobenzyl chloride[6]).

Workflow Step1 1. Preparation Dissolve Imidazole in Anhydrous Solvent Step2 2. Deprotonation Add Base (e.g., NaH/K2CO3), Stir thoroughly Step1->Step2 Step3 3. Alkylation Dropwise addition of Alkyl Halide at 0°C Step2->Step3 Step4 4. Reaction Stir at RT/Heat, Monitor by TLC Step3->Step4 Step5 5. Quenching & Extraction Add water, Extract with Organic Phase Step4->Step5 Step6 6. Purification Recrystallization (Validate via Melting Point) Step5->Step6

Fig 2. Step-by-step experimental workflow for the N-alkylation of imidazole.

Quantitative Data Summary: Optimization of Reaction Conditions

The efficiency of imidazole N-alkylation varies significantly based on the chosen conditions. The table below summarizes comparative data for synthesizing N-alkylated imidazole derivatives across different methodologies.

Alkylating AgentBase / CatalystSolventTemp (°C)TimeYield (%)Ref
o-Chlorotrityl chlorideTriethylamineBenzene45-503 h85-90[1]
2-chloro-1-(2,4-dichlorophenyl)ethanoneK2CO3DMF0 to RT4-6 h87[6]
Alkyl Halides (Standard)NaHDMF0 to RT6-24 h75-85[1]
Alkyl Halides (Ultrasound)K2CO3 / USDMFRT1-2 h80-95[7]
α-diazoketones (Carbenoid)Cu(acac)2Dioxane1002 h70-76[8]

Table 1: Comparison of reaction parameters for the N-alkylation of imidazole in antifungal synthesis.

References

  • MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Available at:[Link]

  • SciELO México. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Available at:[Link]

  • ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • NIH / PMC. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Available at: [Link]

  • Google Patents. CN101863832A - Method for producing miconazole nitrate on industrialized basis.
  • PubMed. Synthesis and biological evaluation of novel N-alkyl tetra- and decahydroisoquinolines: novel antifungals that target ergosterol biosynthesis. Available at:[Link]

  • Tor Vergata. Clotrimazole Scaffold as an Innovative Pharmacophore Towards Potent Antimalarial Agents. Available at:[Link]

Sources

Application

Mass spectrometry fragmentation of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Application Note: LC-MS/MS Structural Characterization and Fragmentation Pathways of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole Executive Summary 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole (CAS: 126355-49-5) is a critical N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Structural Characterization and Fragmentation Pathways of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Executive Summary

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole (CAS: 126355-49-5) is a critical N-alkoxyimidazole derivative, frequently encountered as a synthetic intermediate or an impurity in the manufacturing of broad-spectrum azole antifungals (e.g., miconazole, oxiconazole). Accurate structural characterization of this compound is essential for pharmaceutical quality control and metabolic profiling.

As a Senior Application Scientist, I have designed this protocol to move beyond merely listing mass-to-charge (m/z) values. This guide explores the causality of the molecule's behavior under Collision-Induced Dissociation (CID), providing drug development professionals with a self-validating analytical framework for its definitive identification using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) [1].

Mechanistic Principles of Fragmentation (The "Why")

Understanding the fragmentation of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole requires analyzing its bond dissociation energies and charge-stabilizing moieties.

Upon entering the ESI source in positive ion mode, the molecule readily accepts a proton at the basic N3 position of the imidazole ring, yielding the precursor ion [M+H]+ at m/z 243.01 . When subjected to CID, the molecule exhibits two primary competing heterolytic cleavage pathways:

  • Pathway A (O–CH2 Cleavage - Dominant): The aliphatic C–O bond breaks, neutralizing the imidazole-N-oxide moiety as a leaving group (1-hydroxyimidazole, 84 Da). The positive charge is strongly retained by the 2,4-dichlorobenzyl moiety, forming a highly stable substituted benzyl/tropylium cation at m/z 158.98 [1, 3]. Because of the resonance stabilization provided by the aromatic ring, this is the thermodynamic sink of the fragmentation and will appear as the base peak.

  • Pathway B (N–O Cleavage - Minor/Labile): The N–O bond in N-alkoxyimidazoles is notoriously labile. Cleavage here results in the loss of neutral imidazole (68 Da), yielding a 2,4-dichlorobenzyloxy cation at m/z 174.97 . Alternatively, the charge can be retained on the protonated imidazole ring, yielding m/z 69.05 [2].

  • Secondary Fragmentation: At higher collision energies, the stable m/z 158.98 cation undergoes a characteristic neutral loss of HCl (36 Da) to form the m/z 123.00 radical cation, a hallmark of ortho-chlorinated benzyl systems.

The Self-Validating System: Isotopic Signatures

To ensure absolute trustworthiness in your spectral interpretation, every protocol must be self-validating. Because this molecule contains two chlorine atoms, the precursor ion (m/z 243) and the primary benzyl fragment (m/z 159) must exhibit a characteristic


 isotopic cluster. Analysts must verify an 

intensity ratio of approximately 9:6:1 . If a putative m/z 159 peak lacks this exact isotopic distribution, it is a matrix interference, not the target fragment.

Quantitative Fragmentation Data

The following table summarizes the exact masses and causal mechanisms for the MS/MS fragments. Data is based on high-resolution mass spectrometry (HRMS) calculations.

Fragment Ion (m/z)FormulaRelative AbundanceNeutral Loss (Da)Mechanistic Origin & Causality
243.0089

PrecursorN/AProtonation at imidazole N3 via acidic mobile phase.
158.9766

100% (Base Peak)84.0323O–CH2 cleavage. Driven by the extreme stability of the dichlorobenzyl cation.
174.9715

15 - 25%68.0374N–O cleavage. Loss of neutral imidazole. Requires low CE.
122.9990

10 - 20%120.0099Secondary loss of HCl (36 Da) from m/z 159. Requires high CE.
69.0452

< 10%173.9637N–O cleavage with charge retention on the imidazole ring.

Experimental Protocol: LC-MS/MS Workflow

This step-by-step methodology is optimized for Triple Quadrupole (QqQ) or Q-TOF systems.

Step 1: Sample Preparation
  • Diluent Selection: Prepare a 50:50 (v/v) Methanol:Water solution. Causality: The lipophilic 2,4-dichlorobenzyl group requires organic solvent to prevent precipitation, while water ensures optimal droplet formation and desolvation in the ESI source.

  • Concentration: Dilute the standard to 1 µg/mL. Causality: Higher concentrations will induce the formation of [2M+H]+ dimers (m/z 485) in the source, suppressing the primary [M+H]+ signal and complicating tuning.

Step 2: UHPLC Separation Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Causality: The dense hydrophobic stationary phase provides optimal retention and sharp peak shapes for halogenated aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile, being an aprotic solvent, provides superior desolvation efficiency compared to methanol, enhancing the ionization yield of the target analyte.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Argon (for QqQ) or Nitrogen (for Q-TOF).

  • Collision Energy (CE) Ramping:

    • Set a CE of 10–15 eV to capture the labile m/z 175 (N–O cleavage).

    • Set a CE of 25–35 eV to maximize the m/z 159 base peak and drive the secondary loss of HCl to yield m/z 123. Causality: A single CE voltage will fail to capture the complete structural picture due to the varying bond dissociation energies within the molecule.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 243.01 C10H9Cl2N2O+ F1 m/z 158.98 C7H5Cl2+ 2,4-Dichlorobenzyl Cation M->F1 Cleavage of O-CH2 (- C3H4N2O, 84 Da) F2 m/z 174.97 C7H5Cl2O+ 2,4-Dichlorobenzyloxy M->F2 Cleavage of N-O (- C3H4N2, 68 Da) F4 m/z 69.05 C3H5N2+ Protonated Imidazole M->F4 Cleavage of N-O (- C7H5Cl2O radical) F3 m/z 123.00 C7H4Cl+ Loss of HCl F1->F3 - HCl (36 Da)

CID MS/MS fragmentation pathways of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole.

References

  • Wroński, M., Trawiński, J., & Skibiński, R. "Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry." Molecules, 2024.[Link]

  • Vyskocilová, P., et al. "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway." Nucleosides, Nucleotides & Nucleic Acids, 2006.[Link]

  • Karnik, S., et al. "Development and Validation of Liquid Chromatography Method for Simultaneous Estimation of Miconazole and Clobetasol and Characterization of Hydrolytic Degradation Products." Indian Journal of Pharmaceutical Sciences, 2021.[Link]

Method

Application Note: In Vitro Antifungal Susceptibility Testing (AFST) via Broth Microdilution

Introduction & Clinical Rationale The rising incidence of invasive fungal infections, coupled with the emergence of multi-drug resistant species such as Candida auris and azole-resistant Aspergillus fumigatus, has made i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

The rising incidence of invasive fungal infections, coupled with the emergence of multi-drug resistant species such as Candida auris and azole-resistant Aspergillus fumigatus, has made in vitro Antifungal Susceptibility Testing (AFST) a critical component of clinical microbiology and drug development[1]. The broth microdilution (BMD) method is the globally recognized gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

To ensure inter-laboratory reproducibility and clinical relevance, AFST protocols must strictly adhere to standardized guidelines. The two primary authoritative bodies governing these methodologies are the Clinical and Laboratory Standards Institute (CLSI) (via the M27 standard for yeasts)[2] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) (via definitive documents like E.Def 7.3.2 for yeasts and E.Def 9.3.2 for moulds)[3][4].

Mechanistic Grounding of Experimental Parameters

A robust AFST protocol is not merely a sequence of steps; it is a carefully balanced biochemical system. Every reagent and parameter is selected to control specific physiological variables:

  • Medium Selection (RPMI 1640): Complex media like Sabouraud Dextrose Broth contain undefined antagonistic factors that bind to antifungals and cause batch-to-batch variability. RPMI 1640 is a fully synthetic, defined medium that mimics physiological conditions and ensures absolute reproducibility[5].

  • pH Stabilization (MOPS Buffer): Fungi actively extrude protons during exponential growth, rapidly acidifying unbuffered environments. Because the activity of antifungals—particularly amphotericin B and triazoles—is highly pH-dependent, the medium must be buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to maintain a strict pH of 7.0 at 25°C[5][6].

  • Inoculum Density: The "inoculum effect" is a critical variable in AFST. An overly dense inoculum can artificially inflate the MIC due to drug titration or target overexpression, resulting in false resistance. Conversely, a sparse inoculum may fail to grow or yield false susceptibility. Standardization using a spectrophotometer is mandatory[4].

Comparative Methodology: CLSI vs. EUCAST

While both CLSI and EUCAST utilize the broth microdilution principle, their technical parameters diverge to optimize different reading methodologies. CLSI is optimized for visual endpoint determination, whereas EUCAST is optimized for objective, high-throughput spectrophotometric reading[5].

Table 1: Key Methodological Differences in Yeast AFST

ParameterCLSI M27 Guidelines[2]EUCAST E.Def 7.3.2 Guidelines[5]
Basal Medium RPMI 1640RPMI 1640
Buffer 0.165 M MOPS (pH 7.0)0.165 M MOPS (pH 7.0)
Glucose Concentration 0.2%2.0% (Promotes rapid growth for 24h reading)
Microplate Format U-bottom (non-treated)Flat-bottom (tissue-culture treated)
Final Inoculum Size 0.5 × 10³ to 2.5 × 10³ CFU/mL1.0 × 10⁵ to 2.5 × 10⁵ CFU/mL
Incubation Time 24 to 48 hours24 hours
Endpoint Reading Visual determination (Mirror reader)Spectrophotometric (Absorbance at 530 nm)

Experimental Workflow & Protocol

AFST_Protocol step1 1. Fungal Isolate Recovery (SDA Plate, 24-48h, 35°C) step2 2. Inoculum Suspension (Sterile 0.85% NaCl) step1->step2 step3 3. Standardization (0.5 McFarland / 530 nm) step2->step3 step4 4. Broth Dilution (RPMI 1640 + MOPS) step3->step4 step5 5. Microplate Inoculation (100 µL per well) step4->step5 step6 6. Incubation (35°C, No Agitation) step5->step6 step7 7. MIC Determination (Visual or Spectrophotometric) step6->step7

Standardized workflow for in vitro broth microdilution antifungal susceptibility testing.

Step-by-Step Broth Microdilution Protocol (Hybrid CLSI/EUCAST Framework)

4.1. Reagent and Microplate Preparation

  • Prepare a 100X stock solution of the antifungal agent in its appropriate solvent (e.g., DMSO for azoles and amphotericin B; sterile water for flucytosine)[7].

  • Dilute the stock in RPMI 1640 (buffered with 0.165 M MOPS, pH 7.0) to achieve a 2X final testing concentration.

  • Dispense 100 µL of the 2X serially diluted drug solutions into columns 1 through 10 of a 96-well microtiter plate.

  • Dispense 100 µL of drug-free RPMI 1640 into Column 11 (Growth Control) and Column 12 (Sterility Control)[4].

4.2. Inoculum Preparation and Standardization

  • Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) to ensure viability and purity. Incubate at 35°C for 24–48 hours[8].

  • Select 5 distinct colonies (~1 mm in diameter) and suspend them in 5 mL of sterile 0.85% NaCl.

  • Vortex the suspension for 15 seconds.

  • Standardize the suspension using a spectrophotometer to match a 0.5 McFarland standard (Optical Density of 0.12 to 0.15 at 530 nm). This yields a stock concentration of approximately 1 × 10⁶ to 5 × 10⁶ CFU/mL[5].

4.3. Dilution, Inoculation, and Incubation

  • Dilution:

    • For CLSI: Dilute the standardized suspension 1:50, followed by a 1:20 dilution in RPMI 1640 to achieve a working inoculum of ~10³ CFU/mL.

    • For EUCAST: Dilute the suspension 1:10 in sterile water to achieve a working inoculum of ~10⁵ CFU/mL[4].

  • Inoculation: Add 100 µL of the working inoculum to wells in Columns 1 through 11. (Do not inoculate Column 12). The final volume per well is 200 µL, diluting the drug to its 1X final concentration.

  • Incubation: Seal the plates to prevent evaporation (EUCAST recommends against low-evaporation lids to maintain oxygen exchange) and incubate at 35°C ± 2°C in an ambient atmosphere without agitation[5].

Data Interpretation & Quality Control (Self-Validation)

The assay is a self-validating system. Results can only be interpreted if the internal controls pass:

  • Sterility Control (Column 12): Must remain optically clear.

  • Growth Control (Column 11): Must show robust growth. For EUCAST, the growth control must reach an absorbance of ≥0.2 at 530 nm; otherwise, the plate must be incubated for an additional 24 hours[5].

  • Quality Control (QC) Strains: Reference strains such as Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019 must be run concurrently. The MIC values for these strains must fall within the strictly defined acceptable ranges published by CLSI and EUCAST[8].

Table 2: MIC Reading Endpoints by Antifungal Class

Antifungal ClassRepresentative DrugsMIC Endpoint Definition (Compared to Growth Control)
Polyenes Amphotericin B100% inhibition (Optically clear well)
Azoles Fluconazole, Voriconazole≥50% inhibition (Prominent decrease in turbidity)
Echinocandins Caspofungin, MicafunginMinimum Effective Concentration (MEC) / ≥50% inhibition
Pyrimidines Flucytosine≥50% inhibition

Note on Azoles and Echinocandins: These classes often exhibit "trailing growth" (partial growth inhibition over a wide range of concentrations) due to the fungistatic nature of azoles and the paradoxical growth effect of echinocandins. Therefore, the MIC is defined as a ≥50% reduction in growth relative to the control, rather than absolute clearance[8][9].

References

1.[2] M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). 2. Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing (EUCAST). 3.[7] Comparative Evaluation of FUNGITEST and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Candida Species and Cryptococcus neoformans. ASM Journals - American Society for Microbiology. 4.[1] Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. PubMed Central (PMC). 5. Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. ResearchGate. 6.[4] EUCAST Antifungal MIC Method for Moulds (E.Def 9.3.2). Scribd. 7.[8] Microdilution in vitro Antifungal Susceptibility Patterns of Candida Species, From Mild Cutaneous to Bloodstream Infections. PubMed Central (PMC). 8.[5] Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews (ASM). 9.[9] Comparison of Two In-Vitro Antifungal Susceptibility Testing Methods in Candida Isolated from Clinical Specimens. IJMPR.

Sources

Application

Application Notes and Protocols for the Use of Imidazole Derivatives as Pharmaceutical Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, make it a "privileged scaffold" in drug design.[2][3][4] Imidazole derivatives are integral to a vast array of pharmaceuticals, demonstrating broad therapeutic applications, including antifungal, anticancer, antihypertensive, and antiviral activities.[2][5] This guide provides an in-depth exploration of the synthesis and application of key imidazole intermediates, offering field-proven protocols and explaining the causality behind critical experimental choices to empower researchers in their drug discovery and development endeavors.

The Imidazole Core: Foundational Synthesis Strategies

The construction of the imidazole ring is the first critical step in synthesizing more complex pharmaceutical agents. Several named reactions have been developed for this purpose, each with distinct advantages depending on the desired substitution pattern and scale.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this method remains one of the most significant for the industrial production of substituted imidazoles.[6][7][8][9] It is a multicomponent reaction that efficiently combines three simple building blocks into the imidazole core.

Causality of the Reaction: The power of this synthesis lies in its atom economy, where a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and an ammonia source (typically ammonium acetate) converge in a one-pot process to form a trisubstituted imidazole.[4][7] The reaction proceeds through the initial formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde, followed by cyclization and an aromatizing dehydration step to yield the stable imidazole ring.[4][6]

reagents 1,2-Dicarbonyl + Aldehyde + Ammonium Acetate diimine Step 1: Diimine Formation (Condensation with Ammonia) reagents->diimine condensation Step 2: Condensation (Reaction with Aldehyde) diimine->condensation cyclization Step 3: Cyclization (Intramolecular Ring Formation) condensation->cyclization aromatization Step 4: Aromatization (Dehydration) cyclization->aromatization product Trisubstituted Imidazole aromatization->product prep 1. Prepare Reagents (Dicarbonyl, Aldehyde, NH4OAc) mix 2. Mix in EtOH in Microwave Vessel prep->mix irradiate 3. Microwave Irradiation (e.g., 80°C, 30 min) mix->irradiate cool 4. Cool to Room Temp. irradiate->cool precipitate 5. Precipitate in Ice Water cool->precipitate filter 6. Filter & Dry Product precipitate->filter purify 7. Purify (Recrystallization/Chromatography) filter->purify product Pure Imidazole Intermediate purify->product start Valeronitrile + Methanol + HCl step1 Step 1: Imidate Formation start->step1 intermediate1 Methyl Pentanimidate step1->intermediate1 step2 Step 2: Condensation (Ring Formation) intermediate1->step2 reagent2 Glycine Methyl Ester + NaOH/MeOH reagent2->step2 intermediate2 Imidazolinone Intermediate (Crude) step2->intermediate2 step3 Step 3: Vilsmeier-Haack (Formylation/Chlorination) intermediate2->step3 reagent3 POCl3 + DMF reagent3->step3 hydrolysis Hydrolysis (Ice-Water Quench) step3->hydrolysis product Losartan Intermediate hydrolysis->product

Sources

Method

Application Note: Advanced Formulation of Topical Imidazole Antifungals

Executive Summary & Mechanistic Rationale Imidazole compounds (e.g., clotrimazole, ketoconazole, econazole, and sulconazole) are broad-spectrum antifungal agents that belong to the Biopharmaceutics Classification System...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Imidazole compounds (e.g., clotrimazole, ketoconazole, econazole, and sulconazole) are broad-spectrum antifungal agents that belong to the Biopharmaceutics Classification System (BCS) Class II, characterized by high permeability but notoriously poor aqueous solubility[1]. The primary mechanism of action for imidazoles is the targeted inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51/ERG11)[2][3].

By binding to the heme iron in the active site of this enzyme, imidazoles block the conversion of lanosterol to ergosterol[3]. Ergosterol is a vital component of the fungal cell membrane; its depletion, coupled with the toxic accumulation of 14-methylated sterol intermediates, drastically reduces membrane fluidity and integrity, ultimately leading to fungal cell lysis[2][4].

G L Lanosterol E Lanosterol 14α-demethylase (CYP51/ERG11) L->E Erg Ergosterol (Membrane Integrity) E->Erg Normal T 14-Methylated Sterols (Toxic Accumulation) E->T Blocked I Imidazole Antifungal I->E Inhibits Lysis Fungal Cell Lysis T->Lysis

Mechanism of action of imidazole antifungals inhibiting ergosterol synthesis.

Formulation Strategies: Overcoming the Stratum Corneum Barrier

The greatest challenge in developing topical imidazole therapies is traversing the stratum corneum—the dead, keratinized outermost layer of the epidermis[5]. Traditional creams and ointments often fail to deliver sufficient active pharmaceutical ingredient (API) to the deeper epidermal layers. To overcome this, novel drug delivery systems (NDDS) such as Microemulsions (MEs) and Solid Lipid Nanoparticles (SLNs) are employed[5][6].

Microemulsions are thermodynamically stable, transparent, isotropic mixtures of oil, water, and a surfactant/co-surfactant mixture (Smix)[7]. Their droplet size (typically <100 nm) provides a massive interfacial area for drug absorption, while the lipidic components seamlessly integrate with the lipid matrix of the stratum corneum, acting as potent permeation enhancers[6][8].

Quantitative Data Summary: Formulation Parameters

The following table summarizes validated parameters for various imidazole topical formulations based on recent pharmacokinetic studies.

Formulation TypeAPIKey ExcipientsDroplet / Particle SizePermeability / Efficacy MetricsRef
Microemulsion KetoconazoleIsopropyl myristate, Polysorbate 80, Ethanol21.1 ± 1.6 nmProlonged skin retention (24h)[8]
Microemulsion Gel SulconazoleOleic acid, Smix, Carbopol< 100 nmHigh thermodynamic stability[7]
Modified Gel ClotrimazoleCoconut oil, Pistachio oil, SLS, Carbopol 934N/AFlux: 2.17 µg/cm²/min[9]
Solid Lipid Nanoparticles BifonazoleCompritol 888 ATO, Tween 80100 - 300 nmSustained release profile[10]

Protocol I: Preparation of Imidazole-Loaded Microemulsions

Causality of Experimental Choices: Imidazoles are highly lipophilic. While a primary surfactant lowers the interfacial tension between the oil and aqueous phases, it is rarely sufficient to achieve the ultra-low interfacial tension required for spontaneous microemulsion formation. A co-surfactant (e.g., ethanol or propylene glycol) is introduced to intercalate between the primary surfactant molecules, increasing interfacial fluidity and preventing the formation of rigid liquid crystalline structures[1][8].

G O 1. Oil Phase (Solubilize Drug) M 3. Aqueous Titration (Dropwise Addition) O->M S 2. Smix Preparation (Surfactant + Co-surfactant) S->M V 4. Thermodynamic Stress (Centrifuge / Freeze-Thaw) M->V V->S Phase Separation QC 5. Quality Control (Size, PDI, Zeta) V->QC Monophasic

Step-by-step workflow for formulating and validating imidazole microemulsions.

Step-by-Step Methodology
  • API Solubilization: Dissolve the imidazole API (e.g., Ketoconazole, 2% w/w) in the selected oil phase (e.g., Isopropyl myristate, 16.00% w/w) under continuous magnetic stirring at 25°C until complete solubilization is achieved[8].

  • Smix Preparation: Prepare the Smix by blending the primary surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Ethanol) in a predetermined ratio (e.g., 1:1 or 2:1)[8].

  • Phase Blending: Add the Smix (e.g., 73.50% w/w) to the oil-drug mixture. Stir at 500 RPM for 30 minutes to ensure a homogenous isotropic mixture.

  • Aqueous Titration: Titrate the mixture dropwise with the aqueous phase (e.g., distilled water, 8.50% w/w) while maintaining vigorous stirring. Stop titration when the mixture transitions into a clear, transparent liquid, indicating microemulsion formation[7][8].

  • Self-Validating Step (Thermodynamic Stress Testing): To ensure the formulation is a true thermodynamically stable microemulsion (and not a kinetically stable macroemulsion), subject the sample to centrifugation at 3000 RPM for 15 minutes, followed by three freeze-thaw cycles (-20°C to +25°C). Validation Logic: If phase separation, cracking, or creaming occurs, the system fails the stability criteria, and the Smix ratio must be recalculated[7].

Protocol II: In Vitro Skin Permeation & Flux Analysis

Causality of Experimental Choices: To accurately model topical drug delivery, an in vitro Franz diffusion cell is utilized. Because imidazoles have extremely low aqueous solubility, using pure phosphate buffer in the receptor compartment will cause the drug to rapidly saturate the boundary layer. This violates "sink conditions" and artificially halts permeation. Therefore, a solubilizer (such as 5% Bovine Serum Albumin or ethanol) must be added to the receptor fluid to continuously draw the lipophilic drug across the membrane[11][12].

G Donor Donor Compartment (Topical Formulation) Membrane Excised Skin (Stratum Corneum Up) Donor->Membrane Permeation Receptor Receptor Compartment (Buffer + Solubilizer) Membrane->Receptor Diffusion Sample Sampling Port (Aliquot Withdrawal) Receptor->Sample Sink Conditions HPLC HPLC Analysis (Drug Quantification) Sample->HPLC

Franz diffusion cell setup for in vitro skin permeation and flux analysis.

Step-by-Step Methodology
  • Membrane Preparation: Excise skin (e.g., rat or rabbit skin) and remove subcutaneous fat. Mount the skin between the donor and receptor compartments of a Franz diffusion cell (effective diffusional area ~0.77 to 1.86 cm²). Ensure the stratum corneum faces the donor compartment and the dermis faces the receptor fluid[11][12].

  • Receptor Fluid Equilibration: Fill the receptor compartment (typically 5 to 10 mL) with ethanolic phosphate buffer (pH 7.4) or PBS supplemented with 5% BSA. Maintain the system at 32°C ± 0.5°C (mimicking human skin surface temperature) using a circulating water jacket, and stir at 400 RPM[11][12].

  • Dosing: Apply a finite dose of the imidazole formulation (e.g., 1 g of gel or microemulsion) evenly onto the stratum corneum in the donor compartment. Cover with aluminum foil to prevent vehicle evaporation[11].

  • Sampling: Withdraw aliquots (e.g., 0.5 mL) from the receptor sampling port at predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions[11].

  • Quantification: Filter the aliquots through a 0.45 µm membrane and analyze the imidazole concentration using High-Performance Liquid Chromatography (HPLC)[12].

  • Self-Validating Step (Mass Balance Calculation): At the end of 24 hours, wash the skin surface, extract the drug retained in the skin tissue, and quantify the total drug in the receptor fluid. Calculate the mass balance. Validation Logic: The sum of the recovered drug must equal 75%–125% of the initially applied dose. Values outside this range indicate protocol failure due to drug degradation, evaporation, or binding to the apparatus glass[12].

References

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.[Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. MDPI.[Link]

  • Recent advances in topical carriers of anti-fungal agents. PMC - NIH.[Link]

  • Microemulsion Based Gel of Sulconazole Nitrate for Topical Application. Turk J Pharm Sci.[Link]

  • Formulation and in vitro evaluation of clotrimazole gel containing almond oil and Tween 80 as penetration enhancer for topical application. WHO / PubMed.[Link]

  • Formulation and Evaluation of Solid Lipid Nanoparticles of Bifonazole. ResearchGate.[Link]

  • Formulation and in vitro evaluation of carbopol 934-based modified clotrimazole gel for topical application. Redalyc.org.[Link]

  • Prediction of the skin permeability of topical drugs using in silico and in vitro models. Digital CSIC.[Link]

  • Current and Emerging Formulations in Topical Antifungal Therapy: A Comparative Overview. Journal of Drug Delivery and Therapeutics.[Link]

  • Formulation and evaluation of econazole nitrate microemulsion. Neliti.[Link]

  • Approach for Development of Topical Ketoconazole-Loaded Microemulsions and Its Antifungal Activity. Trends in Sciences.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-[(2,4-Dichlorobenzyl)oxy]-1H-imidazole Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole . This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole . This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks, byproduct contamination, or reproducibility issues during the N-alkylation of 1-hydroxyimidazole.

Here, we bridge the gap between theoretical reaction mechanisms and practical benchtop execution, providing a self-validating framework for process optimization.

Mechanistic Principles & Reaction Pathway

To optimize the synthesis of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole, one must first understand the inherent reactivity of the starting materials. 1-Hydroxyimidazole exists in a prototropic tautomeric equilibrium with imidazole 3-oxide (). Upon deprotonation by a base, it forms an ambident anion capable of reacting at either the oxygen or the nitrogen atom.

While O-alkylation with 2,4-dichlorobenzyl chloride yields the desired target, the product itself retains a nucleophilic nitrogen. If the reaction is pushed too hard (excess heat or alkylating agent), a secondary N-alkylation occurs, leading to the formation of a highly polar 1,3-dialkoxyimidazolium salt byproduct ()[1][2]. Controlling this chemoselectivity is the core of our optimization strategy.

G A 1-Hydroxyimidazole (Tautomeric Equilibrium) B Imidazole 3-oxide (Tautomer) A->B Prototropic Shift C Deprotonation (K2CO3 or NaH) A->C D Ambident Imidazole Anion C->D - H+ E Alkylation + 2,4-Dichlorobenzyl Chloride D->E F Target Product: 1-[(2,4-Dichlorobenzyl)oxy]-1H-imidazole E->F O-Alkylation (Major Pathway) G Over-Alkylation (Excess Reagent) F->G H Byproduct: 1,3-Dialkoxyimidazolium Salt G->H N-Alkylation (Yield Loss)

Figure 1: Reaction pathway of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole synthesis.

Troubleshooting Guide: Yield Optimization (Q&A)

Q: Why is my overall yield plateauing around 50-60%, and how can I push it >85%? A: A plateaued yield is typically a symptom of competing side reactions driven by suboptimal base and solvent selection. Using strong bases like NaH in THF often causes rapid, unselective alkylation. Switching to a milder base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) slows the reaction slightly but vastly improves O-alkylation chemoselectivity.

Q: I am observing a highly polar byproduct on TLC that stays at the baseline. What is it and how do I prevent it? A: This baseline spot is the 1-(2,4-dichlorobenzyloxy)-3-(2,4-dichlorobenzyl)imidazolium chloride salt, formed via over-alkylation[1]. To prevent this, you must invert the stoichiometry. Never use an excess of the alkylating agent. Instead, use a slight excess of 1-hydroxyimidazole (1.05 to 1.10 equivalents) to ensure the benzyl chloride is completely consumed before it can react with your product.

Q: The reaction stalls before completion at room temperature. Should I increase the temperature to reflux? A: No. Heating the reaction above 60 °C provides the activation energy necessary for the unwanted N-alkylation pathway, destroying your yield. Instead of increasing the temperature, increase the electrophilicity of your reagent. Add a catalytic amount of Potassium Iodide (KI, 10 mol%). This triggers a Finkelstein reaction, converting the benzyl chloride to a highly reactive benzyl iodide in situ, allowing the reaction to reach completion at a mild 45 °C.

Optimization Matrix: Quantitative Data

The table below summarizes the causality between reaction conditions and the resulting yield/byproduct distribution.

EntryBase (Eq)SolventTemp (°C)AdditiveTarget Yield (%)Imidazolium Byproduct (%)
1K₂CO₃ (1.5)DMF80None55%25%
2NaH (1.1)THF25None68%12%
3K₂CO₃ (1.5)MeCN60None72%15%
4 K₂CO₃ (1.5) MeCN 45 KI (10 mol%) 91% < 2%

Note: Entry 4 represents the optimized, self-validating protocol detailed below.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates the optimizations discussed above. Each step includes the mechanistic causality to ensure you understand why the action is being performed.

Step 1: Deprotonation

  • Action: Charge an oven-dried flask with 1-hydroxyimidazole (1.05 eq) and anhydrous MeCN (10 mL/g). Add anhydrous K₂CO₃ (1.5 eq) and stir at 25 °C for 30 minutes under a nitrogen atmosphere.

  • Causality: A slight stoichiometric excess of 1-hydroxyimidazole ensures that the alkylating agent is the limiting reagent, significantly reducing the probability of the mono-alkylated product undergoing a second alkylation. Anhydrous MeCN is chosen to prevent the hydrolysis of the benzyl chloride.

Step 2: Catalyzed Alkylation

  • Action: Add KI (0.1 eq) to the suspension. Using an addition funnel, add 2,4-dichlorobenzyl chloride (1.00 eq) dropwise over 15 minutes. Heat the reaction mixture to 45 °C and stir for 6-8 hours. Monitor by TLC (EtOAc/Hexane 1:1; product Rf ~0.6).

  • Causality: Potassium iodide acts as a catalyst, converting the benzyl chloride into a highly reactive benzyl iodide intermediate. This allows the O-alkylation to proceed efficiently at a mild 45 °C, preventing the thermal degradation and N-alkylation typically seen at higher temperatures.

Step 3: Workup and Isolation

  • Action: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (K₂CO₃, KCl, KI). Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in EtOAc, wash once with distilled water, and once with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Causality: Removing the inorganic salts before the aqueous workup is a critical self-validating step; it prevents the formation of stubborn emulsions caused by high ionic strength and insoluble polymeric byproducts, ensuring a clean phase separation.

Step 4: Purification

  • Action: Recrystallize the crude product from a mixture of MTBE and Hexane, or purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use 2,4-dichlorobenzyl bromide instead of the chloride? A: While 2,4-dichlorobenzyl bromide is inherently more reactive and eliminates the need for the KI catalyst, it is also significantly more prone to driving the over-alkylation side reaction. If you must use the bromide, drop the reaction temperature to 0–10 °C during addition and do not exceed room temperature.

Q: How do I resolve emulsions if I accidentally performed the aqueous workup before filtering the salts? A: If an emulsion forms, do not add more water. Instead, add a small volume of saturated brine to increase the aqueous layer's density, or filter the entire biphasic mixture through a pad of Celite to remove the suspended micro-particulates stabilizing the emulsion.

References

  • Basanova, E. I., Kulikova, E. A., Bormotov, N. I., et al. (2024). "2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus." RSC Medicinal Chemistry, 15, 3196-3211. URL: [Link]

  • Bartz, S., Blumenröder, B., Kern, A., Fleckenstein, J., Frohnapfel, S., Schatz, J., & Wagner, A. (2009). "Hydroxy-1H-imidazole-3-oxides—Synthesis, kinetic acidity, and application in catalysis and supramolecular anion recognition." Zeitschrift für Naturforschung B, 64(6), 629-638. URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurity Formation in Miconazole Synthesis

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Miconazole. This center is designed to provide in-depth troubleshooting ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Miconazole. This center is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of this widely used antifungal agent, with a specific focus on understanding and mitigating the formation of process-related impurities. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during Miconazole synthesis, providing quick and actionable answers.

Q1: What are the most common impurities I should be aware of in Miconazole synthesis?

A1: The most frequently encountered and monitored impurities in Miconazole synthesis are designated by the United States Pharmacopeia (USP) as Miconazole Related Compound C, Miconazole Related Compound F, and Miconazole Related Compound I. These impurities can arise from various stages of the synthesis and must be controlled to meet regulatory requirements.

Q2: I am observing a significant peak corresponding to Miconazole Related Compound C in my HPLC analysis. What is the likely cause?

A2: Miconazole Related Compound C, chemically known as 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine[1][2][3], is often formed due to incomplete reaction or side reactions during the N-alkylation of the intermediate with imidazole. If the imidazole ring fails to attach, the primary amine remains, leading to this impurity.

Q3: My synthesis is showing the presence of Miconazole Related Compound F. What is the origin of this impurity?

A3: Miconazole Related Compound F is an isomeric impurity, identified as 1-[2-(2,4-Dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole[4][5]. Its formation is typically due to the presence of the isomeric starting material, 3,4-dichlorobenzyl chloride, as an impurity in the 2,4-dichlorobenzyl chloride reagent used in the O-alkylation step.

Q4: What leads to the formation of Miconazole Related Compound I?

A4: Miconazole Related Compound I, or 1-{2-[(2-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole mononitrate[6], arises from the presence of 2-chlorobenzyl chloride as an impurity in the 2,4-dichlorobenzyl chloride raw material. Careful sourcing and quality control of this reagent are crucial to prevent the formation of this impurity.

Q5: Can the choice of reducing agent impact the impurity profile?

A5: Absolutely. The reduction of the carbonyl group in the initial steps of Miconazole synthesis is a critical stage where side reactions are common[2][7]. The choice of reducing agent, along with reaction conditions such as temperature and solvent, can significantly influence the formation of byproducts. For instance, harsh reducing agents may lead to over-reduction or other unwanted transformations.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific impurity-related issues in your Miconazole synthesis.

Issue 1: High Levels of Miconazole Related Compound C

Root Cause Analysis: The presence of Miconazole Related Compound C indicates an issue with the N-alkylation step, where the imidazole ring is introduced. This can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted primary amine intermediate.

  • Steric Hindrance: The bulky nature of the reactants can sometimes hinder the approach of the imidazole nucleophile.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can disfavor the desired N-alkylation.

Troubleshooting Protocol:

  • Reaction Monitoring: Implement rigorous in-process control (IPC) using HPLC to monitor the disappearance of the starting material and the formation of the desired N-alkylated product. The reaction should not be quenched until the starting material is consumed to the desired level.

  • Reagent Stoichiometry: Ensure an appropriate molar excess of imidazole is used to drive the reaction to completion. However, an excessive amount can lead to purification challenges.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate, while monitoring for the formation of other degradation products.

    • Solvent: The polarity of the solvent can influence the reaction. Consider screening solvents of varying polarities to find the optimal medium for the N-alkylation.

    • Base: The choice and stoichiometry of the base are critical. A base that is too strong or too weak can lead to side reactions. A systematic screening of different bases (e.g., organic vs. inorganic) may be necessary.

  • Purification Strategy: If the impurity is still present after optimization, a robust purification strategy, such as column chromatography with a suitable stationary and mobile phase, will be required to remove it from the final product.

Issue 2: Presence of Isomeric Impurities (Miconazole Related Compounds F and I)

Root Cause Analysis: The formation of these impurities is almost exclusively linked to the purity of the 2,4-dichlorobenzyl chloride reagent. The presence of its isomers, 3,4-dichlorobenzyl chloride and 2-chlorobenzyl chloride, will inevitably lead to the formation of the corresponding Miconazole isomers.

Troubleshooting Protocol:

  • Starting Material Qualification:

    • Vendor Qualification: Source 2,4-dichlorobenzyl chloride from reputable suppliers with stringent quality control measures.

    • Incoming Raw Material Testing: Implement a robust analytical method (e.g., GC-MS or HPLC) to quantify the levels of isomeric impurities in every batch of 2,4-dichlorobenzyl chloride before use in the synthesis. Set a strict acceptance criterion for these impurities.

  • Purification of Raw Material: If the incoming raw material consistently contains unacceptable levels of isomeric impurities, consider implementing a purification step, such as fractional distillation or recrystallization, to reduce their concentration before use.

  • Final Product Purification: While preventing the formation of these impurities is the most effective strategy, a high-resolution HPLC method or crystallization can be employed to separate them from the final Miconazole product if they are present.

Mechanistic Insights into Impurity Formation

A deeper understanding of the chemical reactions leading to impurity formation is essential for effective control.

Formation of Miconazole Related Compound C

This impurity is the result of an incomplete N-alkylation reaction. The primary amine of the intermediate fails to react with imidazole, leading to its persistence in the reaction mixture.

cluster_0 N-Alkylation Step Intermediate Intermediate with Primary Amine Miconazole_Precursor Miconazole Precursor Intermediate->Miconazole_Precursor + Imidazole (Desired Reaction) Impurity_C Miconazole Related Compound C (Unreacted Intermediate) Intermediate->Impurity_C Incomplete Reaction Imidazole Imidazole

Caption: Formation pathway of Miconazole Related Compound C.

Formation of Isomeric Impurities (F and I)

These impurities are formed when isomeric dichlorobenzyl chloride or chlorobenzyl chloride molecules, present as contaminants in the 2,4-dichlorobenzyl chloride starting material, react with the Miconazole intermediate during the O-alkylation step.

cluster_1 O-Alkylation Step Miconazole_Intermediate Miconazole Intermediate Miconazole Miconazole Miconazole_Intermediate->Miconazole + 2,4-Dichlorobenzyl Chloride Impurity_F Miconazole Related Compound F Miconazole_Intermediate->Impurity_F + 3,4-Dichlorobenzyl Chloride Impurity_I Miconazole Related Compound I Miconazole_Intermediate->Impurity_I + 2-Chlorobenzyl Chloride Reagent_24 2,4-Dichlorobenzyl Chloride Reagent_34 3,4-Dichlorobenzyl Chloride (Isomeric Impurity) Reagent_2 2-Chlorobenzyl Chloride (Isomeric Impurity)

Caption: Formation pathways of isomeric impurities F and I.

Data Summary

Impurity NameIUPAC NameLikely OriginMitigation Strategy
Miconazole Related Compound C2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine[1][2][3]Incomplete N-alkylation with imidazoleOptimize reaction conditions (temperature, stoichiometry, base), monitor reaction completion
Miconazole Related Compound F1-[2-(2,4-Dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole[4][5]Isomeric impurity (3,4-dichlorobenzyl chloride) in starting materialStringent raw material testing and qualification, purification of starting material
Miconazole Related Compound I1-{2-[(2-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole mononitrate[6]Isomeric impurity (2-chlorobenzyl chloride) in starting materialStringent raw material testing and qualification, purification of starting material

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Miconazole

This protocol provides a general HPLC method for the separation and quantification of Miconazole and its related impurities. Method optimization may be required based on the specific instrumentation and impurity profile.

  • Column: C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted)

  • Gradient: A time-based gradient from a lower to a higher concentration of Mobile Phase A. The specific gradient profile should be optimized to achieve adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength where Miconazole and its impurities have significant absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

Protocol 2: Qualification of 2,4-Dichlorobenzyl Chloride Raw Material

This protocol outlines a general method for testing the purity of the 2,4-dichlorobenzyl chloride starting material.

  • Method: Gas Chromatography with Mass Spectrometry (GC-MS) is often the preferred method for separating and identifying volatile isomeric impurities.

  • Column: A suitable capillary column for separating aromatic isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient to ensure the separation of 2,4-dichlorobenzyl chloride from its 3,4- and 2-chloro isomers.

  • Injection: Split or splitless injection depending on the concentration of the impurities.

  • Detection: Mass Spectrometry (MS) to confirm the identity of the peaks based on their mass spectra.

  • Quantification: Use certified reference standards of the isomeric impurities to create a calibration curve for accurate quantification.

References

  • - PubMed

  • - PubChem

  • - ChemicalBook

  • - ChemicalBook

  • - Simson Pharma Limited

  • - ChemWhat

  • - Pharmaffiliates

  • - Google Patents

  • - Pharmaffiliates

  • - PubChem

  • - Veeprho

  • - Veeprho

  • - Sigma-Aldrich

  • - Scholars Research Library

  • - Google Patents

  • - Clearsynth

  • - Clearsynth

  • - ResearchGate

  • - Sigma-Aldrich

  • - ResearchGate

  • - CymitQuimica

  • - Guidechem

  • - BOC Sciences

  • - Patsnap Synapse

  • - Research at TUS

  • - Benchchem

  • - ResearchGate

  • - Chemistry Steps

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Imidazole N-Alkylation Reactions

Welcome to the technical support center for the N-alkylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues that lead t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues that lead to low reaction yields. N-alkylation is a fundamental and powerful transformation for synthesizing a vast array of biologically active molecules, but its success hinges on a nuanced understanding of the interplay between the substrate, reagents, and reaction conditions.[1][2]

This resource is structured in a question-and-answer format to provide direct, actionable solutions to specific problems you may encounter at the bench.

Core Concepts: The Mechanism of N-Alkylation

The N-alkylation of imidazole is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] It typically proceeds in two fundamental steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring (pKa ≈ 14.5) to form a highly nucleophilic imidazolate anion.[3]

  • Nucleophilic Attack: This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired N-alkylated imidazole.[4]

Understanding this mechanism is the first step in effective troubleshooting. A failure in either of these steps will directly lead to poor yields.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial problems encountered during imidazole N-alkylation.

Q1: My reaction yield is very low, and I'm recovering mostly unreacted imidazole starting material. What's the first thing I should check?

A: Recovering starting material is a classic sign of an incomplete reaction, which almost always points to inefficient deprotonation of the imidazole N-H proton.[4]

  • Causality: The imidazolate anion is a significantly stronger nucleophile than the neutral imidazole ring. If the base is not strong enough to deprotonate the imidazole, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. The pKa of the imidazole N-H is approximately 14.5, meaning your base's conjugate acid must have a pKa significantly higher than this value to ensure complete deprotonation.[3][5]

  • Troubleshooting Steps:

    • Evaluate Your Base: Compare the pKa of your imidazole's N-H to the pKa of the conjugate acid of your base. For a standard imidazole, a weak base like potassium carbonate (K₂CO₃) may be insufficient. Consider switching to a stronger base.[4]

    • Increase Temperature: If your base is appropriate, increasing the reaction temperature can provide the necessary activation energy to overcome a sluggish reaction rate. Monitor for potential decomposition at higher temperatures.[4]

    • Check Reagent Quality: Ensure your base and alkylating agent have not degraded. Sodium hydride (NaH), for example, can be passivated by atmospheric moisture.

Q2: I'm observing a significant amount of a second, more polar spot by TLC, which I suspect is a dialkylated imidazolium salt. How can I prevent this?

A: The formation of a dialkylated imidazolium salt is a common side reaction.[4] It occurs when the N-alkylated imidazole product, which is still nucleophilic, reacts with a second molecule of the alkylating agent.

  • Causality: This side reaction is favored by conditions where a high concentration of the alkylating agent is present relative to the deprotonated imidazole, or at elevated temperatures that promote the second alkylation.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1–1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.[4]

    • Slow Addition: Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.[4]

    • Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the initial imidazole starting material has been consumed to prevent over-alkylation.[1]

Q3: My imidazole is unsymmetrically substituted, and I'm getting a mixture of two N-alkylated regioisomers. How can I control the selectivity?

A: Regioselectivity is a critical challenge with substituted imidazoles. The outcome is governed by a combination of electronic and steric factors.[6]

  • Causality:

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. Alkylation will preferentially occur at the more distant, more electron-rich nitrogen.[6][7]

    • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[6][8]

  • Control Strategies:

    • Analyze Your Substrate: Identify the electronic (EWG vs. EDG) and steric nature of the substituents on your imidazole ring to predict the more nucleophilic nitrogen.

    • Protecting Groups: For complex syntheses where absolute regioselectivity is required, the most robust strategy is to use a protecting group, such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, to block one of the nitrogen atoms, directing alkylation to the other.[9]

In-Depth Troubleshooting & Optimization

If initial troubleshooting fails, a more systematic approach to optimizing reaction parameters is necessary.

Q4: How do I select the optimal base and solvent system for my reaction?

A: The choice of base and solvent is arguably the most critical factor for a successful N-alkylation. They work in concert to facilitate the deprotonation and subsequent SN2 steps.

The appropriate base depends on the acidity of your imidazole derivative.

BaseTypical Solvent(s)pKa (Conjugate Acid)Handling Considerations & Use Case
Sodium Hydride (NaH) THF, DMF~36Strong Base. Requires strictly anhydrous conditions. Reacts with protic solvents. Ideal for imidazoles with electron-donating groups or when using unreactive alkylating agents.[1][4]
Potassium tert-Butoxide (KOtBu) THF, Dioxane~19Strong Base. Soluble in organic solvents. Requires anhydrous conditions. Good alternative to NaH.[10]
Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile~10.3 (for HCO₃⁻)Effective Weaker Base. Often cited as highly effective due to the "cesium effect," which enhances nucleophilicity. Good for activated imidazoles.[4][11]
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile~10.3 (for HCO₃⁻)Common Weaker Base. Cost-effective and easy to handle. Sufficient for imidazoles with electron-withdrawing groups or with highly reactive alkylating agents (e.g., benzyl bromide).[1][7]
Potassium Hydroxide (KOH) DMSO, Water/IPA~15.7 (for H₂O)Can be used, sometimes supported on alumina. May introduce water, which can be detrimental.[12][13]

Polar aprotic solvents are generally preferred as they can solvate the cation of the base without hydrogen-bonding to and deactivating the imidazolate nucleophile.[14][15]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO) 47189Highly polar, excellent at dissolving a wide range of reactants. Can be difficult to remove.[4]
N,N-Dimethylformamide (DMF) 37153Highly polar, a workhorse solvent for this chemistry. Ensure it is anhydrous.[4]
Acetonitrile (CH₃CN) 3682Less polar than DMF/DMSO but often very effective. Easier to remove under vacuum.[4]
Tetrahydrofuran (THF) 7.566Less polar, common choice for reactions using NaH. Must be anhydrous.[1]
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield in N-Alkylation check_sm Is Starting Material (SM) Consumed? start->check_sm check_products Are Multiple Products Observed? check_sm->check_products Yes incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn No side_rxns Problem: Side Reactions check_products->side_rxns Yes no_issue Yield Loss During Workup/Purification check_products->no_issue No cause_base Cause: Insufficient Deprotonation - Base too weak - Low Temperature incomplete_rxn->cause_base solution_base Solution: 1. Use stronger base (e.g., NaH) 2. Increase temperature 3. Check reagent quality cause_base->solution_base cause_dialkyl Cause: Dialkylation (Imidazolium Salt Formation) side_rxns->cause_dialkyl cause_regio Cause: Poor Regioselectivity side_rxns->cause_regio solution_dialkyl Solution: 1. Use slight excess of imidazole 2. Slow addition of alkylating agent 3. Monitor reaction closely cause_dialkyl->solution_dialkyl solution_regio Solution: 1. Analyze steric/electronic effects 2. Use protecting groups cause_regio->solution_regio solution_purify Solution: - Optimize extraction pH - Check for product volatility - Refine chromatography method no_issue->solution_purify

Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.

Experimental Protocols

Protocol 1: General Procedure using a Strong Base (NaH)

This protocol is suitable for less acidic imidazoles or less reactive alkylating agents.[1]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe. Cool the suspension to 0 °C in an ice bath.

  • Imidazole Addition: Dissolve the imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the imidazolate anion.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature (or heat if necessary) and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Work-up & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure using a Weaker Base (K₂CO₃)

This method is often sufficient for imidazoles bearing electron-withdrawing groups or for reactive alkylating agents like benzyl or allyl halides.[1][7]

  • Setup: To a round-bottom flask, add the substituted imidazole (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents), and anhydrous acetonitrile (or DMF).

  • Alkylating Agent Addition: Add the alkylating agent (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[1]

Reaction Parameter Relationships

The interplay between key reaction parameters determines the overall success and yield of the alkylation.

ReactionParameters cluster_reactants Reactants cluster_conditions Conditions Yield Reaction Yield Imidazole Imidazole (pKa, Sterics) Imidazole->Yield EWGs increase acidity Bulky groups affect regioselectivity AlkylatingAgent Alkylating Agent (R-X, X=I>Br>Cl) AlkylatingAgent->Yield Better leaving group increases rate Base Base (Strength) Base->Yield Must be strong enough for deprotonation Base->Imidazole affects choice of Solvent Solvent (Polarity) Solvent->Yield Polar aprotic stabilizes transition state Solvent->Base affects solubility/reactivity of Temperature Temperature Temperature->Yield Increases rate, but can increase side reactions

Caption: Key parameters influencing the yield of imidazole N-alkylation reactions.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Gao, C., & Daugulis, O. (2009). A General Copper-Catalyzed Method for the N-Arylation of Imidazoles. Organic Letters, 11(19), 4370–4373.
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). A practical and general method for the regioselective N-alkylation of imidazoles. European Journal of Organic Chemistry, 2006(6), 1479–1482.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. (2008). KU ScholarWorks. Retrieved from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Retrieved from [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Verma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Heterocyclic Chemistry.
  • Shafir, A., & Daugulis, O. (2007). C−H Arylation and Alkenylation of Imidazoles by Nickel Catalysis. Organic Letters, 9(10), 1847–1849.
  • Begtrup, M., & Larsen, P. (1990). Regioselectivity in the alkylation of 4-substituted imidazoles. Acta Chemica Scandinavica, 44, 1050-1057.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for Dichlorobenzyl Imidazole Synthesis

Welcome to the API Synthesis Support Center. This guide is designed for researchers and drug development professionals working on the synthesis and purification of 1-(2,4-dichlorobenzyl)-1H-imidazole derivatives (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Synthesis Support Center. This guide is designed for researchers and drug development professionals working on the synthesis and purification of 1-(2,4-dichlorobenzyl)-1H-imidazole derivatives (such as miconazole and econazole). Below, you will find mechanistic troubleshooting guides, validated purification protocols, and quantitative impurity profiles to ensure your final Active Pharmaceutical Ingredient (API) meets stringent pharmacopeial standards.

I. Core Synthesis & Purification Workflow

Understanding the critical path of your synthesis is the first step in troubleshooting. The workflow below outlines the optimized route, highlighting where specific chemical controls are applied to prevent impurity formation.

Workflow A Ketone Reduction (KBH4 / Li+ cat.) B Intermediate Alcohol A->B Controls epoxide formation C N-Alkylation (Imidazole) B->C D O-Alkylation (2,4-Dichlorobenzyl Chloride) C->D E Crude Free Base D->E PTC (TEBA/PEG) at 60°C F Salt Formation (Conc. HNO3, pH 1-2) E->F Exothermic precipitation G Recrystallization (95% Ethanol) F->G Removes lipophilic impurities H Pure Dichlorobenzyl Imidazole (>99.8% Purity) G->H

Workflow for the synthesis and purification of dichlorobenzyl imidazole.

II. Troubleshooting FAQs: Mechanistic Insights

Q1: My HPLC chromatogram shows a high concentration of quaternary imidazolium salts. How is this forming, and how do I prevent it? Causality: The imidazole ring is a bidentate nucleophile. While the first alkylation successfully forms the target tertiary amine, the second nitrogen atom remains active. During the final O-alkylation step, if the reaction temperature exceeds 70°C or if there is a stoichiometric excess of the alkylating agent (2,4-dichlorobenzyl chloride), the thermal energy overcomes steric hindrance. This drives a secondary alkylation event, yielding a highly polar quaternary imidazolium salt . Solution: Strictly control the O-alkylation temperature at 60°C. Utilize a phase-transfer catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) or PEG-600. The PTC enhances the reaction rate at lower temperatures by shuttling the alkoxide ion into the organic phase, thereby reducing the thermal energy available that would otherwise trigger over-alkylation .

Mechanism Mono Mono-alkylated Imidazole (Active Nucleophile) Target Target O-Alkylated API (Tertiary Amine) Mono->Target Controlled Temp (60°C) Alkyl 2,4-Dichlorobenzyl Chloride (Alkylating Agent) Alkyl->Target Stoichiometric Control Impurity Quaternary Imidazolium Salt (Over-alkylation Impurity) Alkyl->Impurity Target->Impurity Excess Alkylating Agent High Heat (>70°C)

Mechanistic pathway showing target API formation versus over-alkylation.

Q2: The reduction of my starting ketone is yielding multiple unknown impurities instead of the clean intermediate alcohol. What is going wrong? Causality: The reduction of 2,4-dichloro-alpha-chloroacetophenone is notoriously prone to side reactions. When using standard sodium borohydride in unoptimized solvents, the intermediate chlorohydrin undergoes rapid intramolecular cyclization to form an epoxide (oxirane) rather than the desired straight alcohol . Solution: Switch to potassium borohydride (


) and introduce a catalytic amount of lithium salts in a PEG-600/water matrix. The lithium ions coordinate with the carbonyl oxygen, stabilizing the transition state and directing the hydride attack to exclusively yield the hydroxyl group without triggering epoxide cyclization.

Q3: We are detecting trace reactive organic acids in our final API. Where are these originating? Causality: Residual organic solvents and excipients (like PEG used as a PTC) can undergo degradation during prolonged heating or exposure to moisture, forming trace organic acids (e.g., formic acid). These reactive impurities can interact with the amine functionalities of the imidazole ring, leading to long-term stability issues and discoloration . Solution: Ensure thorough aqueous washing of the organic layer post-synthesis to clear all PEG residues before initiating salt formation.

III. Validated Purification Protocol: Nitrate Salt Precipitation

Because free-base dichlorobenzyl imidazoles are highly soluble in organic solvents, direct crystallization is inefficient. Converting the free base to a nitrate salt fundamentally alters its solubility profile, creating a self-validating purification system where the API crashes out of solution while lipophilic impurities remain dissolved .

Step-by-Step Methodology
  • Aqueous Wash: Following the O-alkylation reaction in toluene (or benzene), wash the organic layer thoroughly with deionized water (3x volume) to extract water-soluble PTCs, unreacted borohydride, and inorganic salts.

  • Phase Separation: Isolate the organic layer and cool it to exactly 28°C.

  • Acidification: Under vigorous mechanical stirring, add concentrated nitric acid (

    
    ) dropwise. Monitor the pH continuously.
    
  • Self-Validation Check (Precipitation): Continue addition until the aqueous phase reaches pH 1.0–2.0. Validation: The reaction is exothermic. A successful conversion is visually confirmed by the sudden, massive precipitation of a dense white solid (the nitrate salt). If no precipitate forms, the organic layer is either too dilute or the free base was inadvertently discarded during the aqueous wash.

  • Filtration: Stir for an additional 30 minutes to ensure complete crystallization. Perform vacuum suction filtration.

  • Cake Washing: Wash the filter cake sequentially with cold toluene (to remove unreacted 2,4-dichlorobenzyl chloride), water (to remove excess acid), and absolute ethanol.

  • Recrystallization: Dissolve the crude solid in 10 volumes of 95% ethanol. Add activated carbon (1% w/w) for decolorization, heat to reflux, filter hot, and allow to crystallize at room temperature.

  • Drying: Dry the purified crystals under reduced pressure at 60°C. Expected yield is ~68% with an HPLC purity of >99.8% .

IV. Quantitative Impurity Clearance Data

The following table summarizes the expected clearance rates of common synthesis impurities when utilizing the protocol described above.

Impurity TypeSource / Mechanistic OriginPrimary Clearance MethodExpected Reduction
2,4-Dichlorobenzyl chloride Unreacted starting materialCold toluene cake wash> 98.5%
Epoxide intermediates Side reaction during ketone reduction95% Ethanol recrystallization> 95.0%
Quaternary imidazolium salts Over-alkylation at >70°CNitrate salt precipitation> 99.0%
Trace heavy metals / Li+ Catalyst residuesTriplicate aqueous wash> 99.9%
Trace organic acids PEG-600 degradationAqueous wash & Filtration> 97.0%

V. References

  • Google Patents. "Method for producing miconazole nitrate on industrialized basis (CN101863832A)." Google Patents. Available at:

  • National Institutes of Health (PMC). "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility." NIH PubMed Central. Available at:[Link]

  • Oxford Academic. "Determination of Miconazole and its Related Production Impurities Together with Basic Solution Stability Studies Using a Sub 2 µm Chromatographic Column." Journal of Chromatographic Science. Available at: [Link]

Troubleshooting

Phase-transfer catalysis in the synthesis of imidazole derivatives.

Welcome to the Technical Support Center for Phase-Transfer Catalysis (PTC) in Imidazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this hub provides field-proven troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase-Transfer Catalysis (PTC) in Imidazole Synthesis. Designed for researchers, synthetic chemists, and drug development professionals, this hub provides field-proven troubleshooting guides, optimized experimental workflows, and mechanistic insights to master the N-alkylation of imidazole pharmacophores.

Part 1: Fundamental FAQs – Mechanism & Catalyst Selection

Q: Why is PTC preferred over conventional methods for the N-alkylation of imidazoles? A: Imidazole is an amphoteric heterocycle. Conventional alkylation methods require strictly anhydrous conditions and strong bases (e.g., NaH), which are hazardous and difficult to scale. PTC resolves this by utilizing mild bases (e.g., NaOH, K₂CO₃) in biphasic systems. Causality: The phase-transfer catalyst (e.g., quaternary ammonium salts) extracts the deprotonated imidazolide anion from the aqueous/solid phase into the organic phase. This transfer strips the anion of its hydration shell, dramatically increasing its nucleophilicity. Consequently, the


 attack on the alkyl halide is accelerated, favoring selective mono-N-alkylation under mild conditions[1].

Q: How do I choose between Liquid-Liquid (L-L) and Solid-Liquid (S-L) PTC systems? A: The choice depends on the reactivity of your alkylating agent and the basicity of your product. Causality: L-L PTC is standard for simple, highly reactive halides but often leads to over-alkylation (quaternization) because the presence of water can hydrolyze sensitive electrophiles and necessitate higher temperatures. S-L PTC (using solid bases like KOH without water) is superior for minimizing quaternization. The absence of a bulk aqueous phase allows the reaction to proceed at room temperature, providing excellent yields even with less reactive, long-chain halides[2].

Q: Are there eco-friendly alternatives to traditional quaternary ammonium catalysts? A: Yes. Polyethylene glycol (PEG-600) can act as both a solvent and a phase-transfer catalyst. The oxygen atoms in the PEG chain complex with alkali metal cations (similar to crown ethers), facilitating the transfer of the imidazolide anion. This provides a rapid, environmentally benign route that avoids the toxicity and separation issues associated with traditional ammonium salts[3]. Furthermore, novel multi-site catalysts (e.g., bis-piperidinium compounds) offer significantly accelerated reaction rates compared to traditional mono-site catalysts like CTAB[4].

MechanisticCycle cluster_aq Aqueous / Solid Phase cluster_org Organic Phase ImH Imidazole + Base Im_anion Imidazolide Anion ImH->Im_anion Deprotonation Q_Im Active Complex (Q⁺Im⁻) Im_anion->Q_Im Phase Transfer RX Alkyl Halide (R-X) Product N-Alkylimidazole RX->Product Q_X Catalyst (Q⁺X⁻) Q_X->Im_anion Q⁺ Migration Q_Im->Product SN2 Attack Q_Im->Q_X Regeneration

Mechanistic cycle of Phase-Transfer Catalyzed N-alkylation of imidazole.

Part 2: Self-Validating Experimental Protocol

Standard Workflow: Selective N-Alkylation via Solid-Liquid PTC (Solvent-Free) This protocol utilizes stoichiometric control and temperature regulation to ensure exclusive mono-N-alkylation, preventing the formation of imidazolium salts[1][2].

Step 1: Reagent Preparation

  • Grind KOH pellets (1.2 equivalents) into a fine powder using a mortar and pestle under a dry atmosphere.

  • Weigh the imidazole derivative (1.0 equivalent) and the phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB, 0.05 equivalents).

Step 2: Biphasic Setup & Activation

  • In a round-bottom flask equipped with a magnetic stirrer, combine the imidazole, powdered KOH, and TBAB.

  • Stir the solid mixture vigorously at room temperature for 15 minutes. Causality Check: The mixture will become slightly paste-like as the base deprotonates the imidazole, generating the active imidazolide-ammonium complex.

Step 3: Reaction Execution

  • Add the alkyl halide (1.0 equivalent) dropwise over 10 minutes to prevent localized exotherms.

  • Maintain the reaction temperature strictly between 0–25°C using a water bath. Validation Checkpoint: After 2 hours, sample the mixture. Perform TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the baseline imidazole spot and the emergence of a high-Rf UV-active spot confirms successful alkylation. If the baseline persists, catalyst complexation was insufficient; increase stirring speed.

Step 4: Workup and Purification

  • Quench the reaction by adding diethyl ether and filtering off the inorganic salts (KBr and excess KOH).

  • Wash the organic filtrate with distilled water to remove residual TBAB.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-alkylimidazole.

Part 3: Troubleshooting Guide

Issue 1: I am observing poor regioselectivity in unsymmetrical imidazoles (e.g., 4-nitroimidazole vs. 5-nitroimidazole). A: Causality: Tautomeric equilibrium heavily influences regioselectivity. In basic media, 4(5)-nitroimidazole typically yields the sterically less hindered 1,4-isomer as the major product. However, poor regiocontrol often occurs in highly polar aqueous environments. Solution: Switch to a Solid-Liquid PTC system at room temperature (e.g., using K₂CO₃ in DMF or a solvent-free setup). This method restricts the tautomeric shift and provides highly regioselective N1-alkylation of hindered imidazoles with excellent yields[5].

Issue 2: My reaction yields a high percentage of dialkylated imidazolium salts. How do I prevent quaternization? A: Causality: N-alkylimidazoles (e.g., N-methylimidazole, pKa ~7.33) are more basic and nucleophilic than the parent imidazole (pKa ~6.95). If highly reactive halides (like benzyl bromide) are used with excess base or high temperatures, the neutral product outcompetes the starting material for the electrophile. Solution: Maintain temperatures between 0–25°C, use strictly stoichiometric amounts of the alkyl halide, and utilize a solvent-free S-L PTC system, which has been proven to avoid quaternization entirely[2].

Issue 3: I am working with imidazole-2-thiones and getting S-alkylation instead of N-alkylation. A: Causality: According to the Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom is a "soft" nucleophile while the nitrogen atom is "hard." PTC conditions often leave the softer sulfur highly reactive, leading exclusively to S-alkylation. Solution: To force N-alkylation, use "hard" alkylating agents (e.g., dimethyl sulfate, methyl iodide) instead of soft bromides, or abandon PTC entirely in favor of using a strong, non-nucleophilic base (NaH) in an aprotic solvent (THF)[6].

TroubleshootingTree Issue Reaction Issue Detected Q1 High Quaternization (Imidazolium Salts) Issue->Q1 Q2 Poor Regioselectivity (e.g., 4- vs 5-nitro) Issue->Q2 Q3 S-Alkylation in Imidazole-2-thiones Issue->Q3 A1 Action: Lower temp (0-25°C), Stoichiometric R-X, or S-L PTC Q1->A1 Resolve A2 Action: Switch to Solid-Liquid PTC (K2CO3/DMF) at Room Temp Q2->A2 Resolve A3 Action: Use 'Hard' alkylating agents (MeI, Me2SO4) Q3->A3 Resolve

Decision tree for troubleshooting common issues in imidazole PTC reactions.

Part 4: Quantitative Data & Optimization

Table 1: Catalyst Performance Comparison for Imidazole N-Alkylation

Catalyst Type Example Catalyst Avg. Reaction Time Yield (%) Quaternization Risk
Mono-quaternary TBAB 4–6 h 75–85% Moderate
Multi-site Bis-piperidinium 1–2 h 90–95% Low
Crown Ether 18-Crown-6 2–4 h 85–90% Low

| PEG-based | PEG-600 | 3–5 h | 80–88% | Low |

Table 2: Base and Phase System Effects on Yield and Selectivity

Phase System Base Used Temperature Primary Outcome
Liquid-Liquid (Aq/Org) NaOH (aq) 80°C Moderate yield, high quaternization risk.
Solid-Liquid (Solvent-free) KOH (solid) 25°C High yield, exclusive mono-N-alkylation.

| Solid-Liquid (DMF) | K₂CO₃ (solid) | 25°C | Excellent regioselectivity for hindered imidazoles. |

Part 5: Comprehensive References

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent - ResearchGate - 1[1]

  • ALKYLATION OF IMlDAZOLE BY SOLID-LIQUID PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT - Synthetic Communications - 2[2]

  • Novel bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts - Arkivoc - 4[4]

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem - 6[6]

  • PEG-600 Mediated Phase Transfer Catalyst Free N-Alkylations of 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde - Asian Journal of Chemistry - 3[3]

  • N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N-alkylation - IAU - 5[5]

Sources

Optimization

Overcoming solubility issues of imidazole compounds in vitro assays

Technical Support Center: Overcoming Imidazole Compound Solubility Issues in In Vitro Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Imidazole Compound Solubility Issues in In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, apparent false negatives, or visible precipitation when screening imidazole-containing compounds. Imidazoles are ubiquitous pharmacophores in kinase inhibitors, antifungals, and GPCR ligands, but their physicochemical properties often lead to poor aqueous solubility. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your in vitro assay data.

Diagnostic Workflow

First, we must establish whether your erratic data is a biological phenomenon or a physical artifact (precipitation).

G Start Observe erratic assay data or visible turbidity CheckStock Inspect 100% DMSO stock (Freeze-thaw issues?) Start->CheckStock CheckBuffer Dilute into assay buffer (pH 7.4) CheckStock->CheckBuffer Stock clear Precipitation Precipitation occurs? CheckBuffer->Precipitation AdjustPH Adjust pH (if assay allows) Imidazoles protonate at pH < 6 Precipitation->AdjustPH Yes RunAssay Proceed with validated kinetic solubility limit Precipitation->RunAssay No AddExcipient Add HP-β-CD or optimize co-solvent AdjustPH->AddExcipient Still precipitates AddExcipient->RunAssay Solution clear

Troubleshooting workflow for imidazole precipitation in in vitro assays.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do my imidazole compounds precipitate immediately upon dilution from 100% DMSO into my biochemical assay buffer? Expert Insight: Imidazole rings possess a basic nitrogen with a pKa typically around 6.0 to 7.0. In 100% DMSO, the compound is fully solvated. However, when diluted into a standard physiological assay buffer (pH 7.4), the imidazole ring remains largely unprotonated (neutral) and highly lipophilic. This thermodynamic shock forces the compound out of solution, forming nano-aggregates or visible precipitates. Causality & Solution: If your assay target permits, lowering the buffer pH to slightly acidic conditions (e.g., pH 5.0 - 6.0) will protonate the basic imidazole nitrogen, drastically increasing its polarity and aqueous solubility 1[1]. If pH adjustment is biologically incompatible with your target, you must rely on excipients or co-solvents.

Q2: Can I just increase the DMSO concentration to keep the imidazole dissolved in my cell-based assays? Expert Insight: No. While DMSO is the universal solvent for drug discovery, biological systems have strict tolerance limits. Exceeding these limits causes solvent-induced cytotoxicity, which confounds your phenotypic readout. Causality & Solution: For cell-based assays (e.g., CHO-K1 cells), the maximum tolerated DMSO concentration is typically ≤ 0.5% v/v to maintain cell viability and prevent assay interference 2[2]. Always run a DMSO tolerance dose-response curve prior to screening.

Q3: If I am capped at 0.5% DMSO, what is the best excipient to solubilize highly lipophilic imidazoles without killing my cells? Expert Insight: Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard for in vitro rescue of insoluble compounds. Causality & Solution: HP-β-CD features a hydrophilic exterior that ensures aqueous solubility and a lipophilic inner cavity that encapsulates the hydrophobic imidazole moiety via non-covalent host-guest interactions 3[3]. This forms a 1:1 inclusion complex that masks the compound's hydrophobicity, enhancing apparent water solubility by up to 80-fold without the cellular toxicity associated with high organic solvent concentrations 4[4].

CD_Mechanism Imid Hydrophobic Imidazole Drug (Poor Aqueous Solubility) Complex Inclusion Complex (1:1) (Water Soluble) Imid->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Host-guest encapsulation Cells Cell-Based Assay (Enhanced Bioavailability) Complex->Cells Delivery to target

Mechanism of HP-β-CD inclusion complexation for hydrophobic imidazoles.

Section 2: Quantitative Data & Tolerances

To design a self-validating assay, you must operate within established physicochemical boundaries. The table below summarizes the critical thresholds for solvent and excipient usage when formulating imidazoles.

ParameterRecommended Limit / ValueMechanistic Rationale
DMSO (Cell-Based Assays) ≤ 0.5% v/vPrevents solvent-induced apoptosis and non-specific membrane permeabilization[2].
DMSO (Biochemical Assays) 1.0% - 5.0% v/vDepends on enzyme stability; high DMSO can denature target proteins.
HP-β-CD Concentration 10 - 50 mMForms dynamic 1:1 inclusion complexes; significantly increases apparent solubility 5[5].
Optimal Buffer pH (if applicable) pH 5.0 - 6.0Protonates the basic imidazole nitrogen (pKa ~6-7), increasing polarity[1].
Kinetic Solubility Threshold > 60 µg/mLEnsures uniform distribution in assay wells and reliable dose-response data 6[6].

Section 3: Step-by-Step Methodologies

To ensure trustworthiness, your protocols must be self-validating. Do not assume your compound is dissolved just because the solution looks clear to the naked eye. Nano-aggregates can cause false positives by non-specifically inhibiting enzymes or scattering light in fluorescence readouts.

Protocol 1: Kinetic Solubility Assessment via Nephelometry Purpose: To definitively determine the maximum soluble concentration of your imidazole compound in the final assay buffer before running the biological screen[6].

  • Preparation: Prepare a 10 mM stock solution of the imidazole compound in 100% DMSO. Ensure complete dissolution (vortex, gently warm to 37°C if necessary).

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Spiking: Transfer 1 µL of each DMSO dilution into 199 µL of your final aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. This yields a final DMSO concentration of 0.5%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow thermodynamic equilibration and potential aggregate formation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a standard microplate reader at an absorbance wavelength of 620 nm.

  • Validation: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in turbidity (absorbance) is observed compared to the vehicle control (0.5% DMSO in buffer).

Protocol 2: HP-β-CD Complexation for Cell Culture Media Purpose: To rescue an insoluble imidazole for a cell-based phenotypic assay without exceeding DMSO limits[5].

  • Excipient Preparation: Prepare a 50 mM solution of HP-β-CD in your base cell culture medium (without serum).

  • Stock Addition: Slowly add your 100% DMSO imidazole stock dropwise into the HP-β-CD medium while continuously vortexing. Keep the final DMSO concentration ≤ 0.5%.

  • Sonication: Sonicate the mixture in a water bath at 25°C for 15-20 minutes to drive the host-guest inclusion complexation.

  • Equilibration: Allow the solution to equilibrate at room temperature for 1 hour.

  • Filtration (Optional but Recommended): Pass the solution through a 0.22 µm sterile filter. Crucial Step: You must quantify the post-filtration concentration via HPLC or LC-MS to confirm the exact dose being applied to the cells, as any uncomplexed precipitate will be lost on the filter.

References

1.[6] Technical Support Center: Troubleshooting Unexpected Results with [Compound] - Benchchem - 2.[2] Measuring cell proliferation and cytotoxicity using the ATPlite 1step system - Revvity - 3.[4] Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid - PMC - 4.[3] Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Pharma Excipients - 5.[5] Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates - ACS Publications - 6.[1] "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro" - Benchchem -

Sources

Troubleshooting

Technical Support Center: Stabilizing Imidazole Derivatives for Long-Term Storage

Welcome to the Imidazole Stability Support Center. Imidazoles are amphoteric heterocycles (pKa ~7 for the conjugate acid, ~14.5 for the NH) that serve as privileged scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Stability Support Center. Imidazoles are amphoteric heterocycles (pKa ~7 for the conjugate acid, ~14.5 for the NH) that serve as privileged scaffolds in drug discovery. However, their unique electron distribution makes them highly susceptible to electrophilic attack, autoxidation, and base-mediated hydrolysis.

This guide provides drug development professionals with mechanistic troubleshooting strategies and self-validating protocols to ensure the long-term stability of imidazole-based active pharmaceutical ingredients (APIs).

Troubleshooting Guide & FAQs

Q1: My liquid imidazole formulation is turning yellow/brown over time. What is happening and how do I stop it? Mechanistic Cause: The imidazole ring is highly susceptible to oxidative degradation. This typically occurs via electrophilic addition to the C5 position, forming a 5-hydroxyimidazolyl radical adduct, or via base-mediated autoxidation . Light and trace transition metals accelerate this radical chain reaction, leading to highly conjugated, colored degradants. Corrective Action:

  • Deoxygenation: Purge the aqueous solvent with inert gas (Argon or Nitrogen) to displace dissolved oxygen.

  • Antioxidant Addition: Incorporate a water-soluble antioxidant (e.g., ascorbic acid or sodium metabisulfite) to scavenge peroxyl radicals.

  • Chelation: Add EDTA (0.01% - 0.05% w/v) to sequester trace metals that catalyze autoxidation.

Q2: We are seeing a rapid loss of API potency in our basic aqueous formulations, but no color change. Why? Mechanistic Cause: In solution, the imidazole moiety (and associated functional groups like carbamates) is vulnerable to base-mediated hydrolysis . Because imidazole can act as a leaving group or undergo ring opening under strongly alkaline conditions, high pH environments accelerate hydrolytic cleavage, resulting in inactive, non-colored degradants. Corrective Action:

  • pH Optimization: Buffer the formulation to a slightly acidic to neutral pH (typically pH 5.5 - 6.5) where the imidazole ring is most stable.

  • Buffer Selection: Use citrate or phosphate buffers. Avoid amine-based buffers that might act as nucleophiles.

Q3: Our solid-state imidazole API fails long-term stability under ICH Q1A(R2) accelerated conditions (40°C / 75% RH). How can we stabilize the bulk powder? Mechanistic Cause: Free-base imidazoles are often highly hygroscopic. Moisture sorption at 75% RH increases molecular mobility, facilitating solid-state degradation and potential polymorphic transitions. Corrective Action:

  • Salt Formation: Convert the free base to a more stable, less hygroscopic salt form (e.g., hydrochloride, maleate, or mesylate) .

  • Desiccant Packaging: Store in high-density polyethylene (HDPE) bottles with induction-sealed liners and silica gel desiccant canisters.

Visualizing Imidazole Degradation Pathways

ImidazoleDegradation API Imidazole API (Free Base / Salt) Oxidation Oxidation (C5-OH Adduct / N-Oxide) API->Oxidation O2, Peroxides, Metals Hydrolysis Hydrolysis (Ring Cleavage) API->Hydrolysis High pH, H2O Photolysis Photolysis (Radical Rearrangement) API->Photolysis UV / Vis Light Deg1 Conjugated Degradants (Yellowing/Discoloration) Oxidation->Deg1 Autoxidation Deg2 Cleaved Adducts (Loss of Potency) Hydrolysis->Deg2 Base-mediated Deg3 Isomeric Degradants (Impurity Formation) Photolysis->Deg3 Photodegradation

Primary degradation pathways of imidazole APIs and resulting chemical manifestations.

Quantitative Data: ICH Stability Conditions & Degradation Thresholds

To ensure compliance and product viability, stability programs must adhere to ICH Q1A(R2) guidelines . The table below summarizes the target conditions and acceptable degradation limits for imidazole-based APIs.

Study TypeStorage ConditionMinimum DurationAcceptable Imidazole Degradation LimitCritical Quality Attributes (CQAs) Monitored
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months< 0.5% Total ImpuritiesAssay, Appearance, Moisture Content
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months< 0.5% Total ImpuritiesAssay, Appearance, Moisture Content
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months< 1.0% Total ImpuritiesAssay, Appearance, Dissolution (if formulated)
Photostability 1.2M lux hours + 200W hr/m² UVN/A (ICH Q1B)< 0.1% PhotodegradantsColoration, Assay, Impurity Profiling

Self-Validating Experimental Protocols

Protocol A: Formulation Deoxygenation and Lyophilization Workflow

Purpose: To prevent autoxidation of aqueous imidazole formulations during long-term storage by removing water and oxygen. Self-Validation Mechanism: In-line dissolved oxygen (DO) and headspace oxygen analysis ensure the inerting process is successful prior to long-term storage.

Step 1: Solvent Preparation & Degassing

  • Prepare the buffer solution (e.g., 50 mM Citrate, pH 6.0).

  • Sparge the buffer with high-purity Argon gas for 30 minutes.

  • Validation Check: Measure dissolved oxygen (DO) using a calibrated DO probe. Proceed to compounding only when DO is < 0.5 mg/L.

Step 2: API Compounding

  • Dissolve the imidazole API into the degassed buffer under a continuous Argon blanket.

  • Add cryoprotectants (e.g., 5% sucrose or trehalose) to protect the API's physical structure during freezing.

Step 3: Lyophilization (Freeze-Drying)

  • Fill the solution into amber glass vials (to prevent concurrent photolysis).

  • Load vials into the lyophilizer. Freeze to -40°C at a rate of 1°C/min.

  • Initiate primary drying at -20°C under a vacuum of 100 mTorr for 24 hours.

  • Conduct secondary drying at 20°C for 6 hours.

Step 4: Inert Gas Backfilling & Sealing

  • Backfill the lyophilization chamber with high-purity Nitrogen gas to 600 Torr.

  • Stopple the vials automatically within the chamber.

  • Validation Check: Randomly sample 5% of the sealed vials and test with a tunable diode laser absorption spectroscopy (TDLAS) headspace analyzer. The batch passes only if headspace O₂ is < 1.0%.

Protocol B: Forced Degradation (Stability-Indicating) Assay Setup

Purpose: To establish a stability-indicating LC-MS method capable of resolving the API from its oxidative and hydrolytic degradants .

Step 1: Stress Condition Generation

  • Oxidative Stress: Mix 1 mg/mL API with 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mg/mL API with 0.1 N NaOH. Incubate at 60°C for 3 days.

  • Acid Hydrolysis: Mix 1 mg/mL API with 0.1 N HCl. Incubate at 60°C for 3 days.

Step 2: Quenching & Neutralization

  • Quench the oxidative sample with sodium bisulfite to halt radical reactions.

  • Neutralize the basic and acidic samples with equivalent volumes of 0.1 N HCl and 0.1 N NaOH, respectively.

  • Validation Check: Verify the final pH of all stressed samples is between 6.0 and 7.0 using pH indicator strips before column injection to prevent stationary phase damage.

Step 3: LC-MS Analysis

  • Inject samples onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Validation Check: Calculate mass balance. The sum of the peak areas of the remaining API and all degradant peaks must equal 95-105% of the unstressed control peak area. If mass balance fails, degradants are either volatile, permanently retained on the column, or lack UV absorbance at the chosen wavelength.

Visualizing the Stability Testing Workflow

StabilityWorkflow Start API & Formulation Development Stress Forced Degradation (Heat, Light, pH, O2) Start->Stress Identify Pathways ICH ICH Q1A(R2) Stability Long-Term & Accelerated Stress->ICH Set Specifications Analysis LC-MS / HPLC Analysis (Stability-Indicating Assay) ICH->Analysis Time-point Pulls Decision Shelf-Life & Storage Determination Analysis->Decision Data Evaluation

Workflow for validating the long-term storage stability of imidazole derivatives.

References

  • Imidazole - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Royal Society of Chemistry (RSC). Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed (National Institutes of Health). Available at: [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

Optimization

Azole Antifungal Resistance: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for antifungal resistance profiling. As researchers and drug development professionals, you require robust, reproducible assays to dissect the molecular mechanisms allowing funga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for antifungal resistance profiling. As researchers and drug development professionals, you require robust, reproducible assays to dissect the molecular mechanisms allowing fungal pathogens (such as Candida and Aspergillus species) to evade azole therapies.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps for the most common experimental bottlenecks encountered in resistance profiling.

Resistance Profiling Architecture

Workflow Start Clinical Isolate (Candida / Aspergillus) AST CLSI M27/M38 AST (Broth Microdilution) Start->AST Susceptible Susceptible (Wild-Type) AST->Susceptible MIC ≤ Breakpoint Resistant Azole Resistant (Non-Wild-Type) AST->Resistant MIC > Breakpoint Efflux Efflux Pump Assay (R6G Fluorometry) Resistant->Efflux Assess Transport TargetMut Target Sequencing (ERG11 / cyp51A) Resistant->TargetMut Assess Structure Expression Gene Expression (RT-qPCR) Resistant->Expression Assess Upregulation

Workflow for phenotypic identification and mechanistic profiling of azole-resistant fungal isolates.

Module 1: Antifungal Susceptibility Testing (AST) Anomalies

Q: When testing fluconazole against clinical Candida albicans isolates using broth microdilution, we frequently observe "trailing growth" in higher concentration wells. This makes determining the exact Minimum Inhibitory Concentration (MIC) highly subjective. How can we standardize our reads?

Mechanistic Insight: Trailing growth is an artifact of the fungistatic nature of azoles against Candida species. Azoles competitively inhibit lanosterol 14-α-demethylase (Erg11), halting the synthesis of ergosterol. However, because the depletion of pre-existing cell membrane ergosterol takes time, and because some strains can temporarily utilize toxic methylated sterol intermediates (like 14-α-methyl-3,6-diol) to sustain slow replication, partial growth persists in the wells.

Troubleshooting Solution: Do not read azole MICs at 100% optical clarity. According to the authoritative [1], the MIC for azoles must be read at the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free growth control well.

Self-Validating Protocol: High-Fidelity CLSI M27 Broth Microdilution

  • Inoculum Preparation: Suspend colonies from a 24-hour Sabouraud Dextrose Agar plate in sterile saline. Adjust turbidity to a 0.5 McFarland standard.

  • Dilution: Dilute the suspension 1:50, then 1:20 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Inoculation: Dispense 100 µL of the working inoculum into 96-well plates containing 100 µL of 2X azole drug dilutions.

  • Incubation: Incubate at 35°C for exactly 24 hours.

  • Spectrophotometric Read (Validation Step): To eliminate human subjectivity, use a microplate reader at 530 nm. Calculate the MIC as the first well where

    
    .
    
  • Quality Control: Run standard ATCC QC strains on every plate. The assay is only valid if the QC strains fall within the exact quantitative ranges specified below.

Table 1: CLSI M27 Quality Control Expected MIC Ranges (µg/mL) at 24 Hours

QC StrainFluconazoleVoriconazolePosaconazole
C. parapsilosis ATCC 220191.0 - 4.00.016 - 0.1250.06 - 0.25
C. krusei ATCC 625816 - 1280.125 - 1.00.06 - 0.5
Module 2: Efflux Pump Hyperactivity (ABC vs. MFS Transporters)

Q: Our Rhodamine 6G (R6G) efflux assays show inconsistent baseline fluorescence and erratic efflux rates when attempting to quantify transporter activity in azole-resistant Candida glabrata. What is causing this noise?

Mechanistic Insight: Azole resistance driven by efflux pumps primarily involves two families: ATP-Binding Cassette (ABC) transporters (e.g., Cdr1, Cdr2) and Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1) [2]. R6G is an excellent fluorescent substrate for ABC transporters, but ABC transporters are strictly ATP-dependent [4]. If your cells are not properly starved (de-energized) prior to loading the dye, the ABC transporters will prematurely pump out the dye during the loading phase, leading to erratic baselines and false-negative efflux curves.

Self-Validating Protocol: ATP-Dependent Rhodamine 6G Efflux Assay

  • De-energization (Critical Step): Harvest mid-log phase cells, wash twice with Phosphate-Buffered Saline (PBS, pH 7.0). Resuspend in PBS without glucose and incubate at 35°C for 1 hour to deplete intracellular ATP reserves.

  • Dye Loading: Add R6G to a final concentration of 10 µM. Incubate for 45 minutes at 35°C in the dark.

    • Validation Check: Because ATP is depleted, the dye will accumulate intracellularly, quenching its own fluorescence. A dark cell pellet confirms successful de-energization.

  • Washing: Centrifuge at 4000 x g for 5 minutes at 4°C to arrest membrane fluidity. Wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux Initiation: Resuspend the pellet in room-temperature PBS. Aliquot into a black 96-well plate. Read baseline fluorescence (Ex: 527 nm / Em: 555 nm). Inject glucose to a final concentration of 2% (w/v) to rapidly generate ATP and initiate Cdr1/Cdr2-mediated efflux.

  • Kinetic Measurement: Measure fluorescence every minute for 30 minutes. The slope of the linear increase in extracellular fluorescence correlates directly with ABC transporter activity.

Module 3: Target Site Alteration & Overexpression (Erg11/Cyp51A)

Q: We have an Aspergillus fumigatus isolate with a high itraconazole MIC. RT-qPCR shows no significant upregulation of efflux pumps or the cyp51A gene. What is the next logical step to identify the resistance mechanism?

Mechanistic Insight: When gene expression levels are wild-type but phenotypic resistance is high, the mechanism is almost certainly a structural alteration of the target enzyme. In A. fumigatus, mutations in the cyp51A gene (the homolog to Candida ERG11) alter the conformational shape of the heme-binding pocket where azoles dock [3]. Common mutations include single amino acid substitutions (e.g., G54, L98, M220). If expression is normal, you must sequence the cyp51A open reading frame to identify point mutations preventing azole binding.

Mechanism Lanosterol Lanosterol (Precursor) Erg11 Erg11 / Cyp51A (14-α demethylase) Lanosterol->Erg11 Ergosterol Ergosterol (Cell Membrane Integrity) Erg11->Ergosterol Normal Biosynthesis Azole Azole Antifungal (Fluconazole, etc.) Azole->Erg11 Competitive Inhibition Efflux ABC/MFS Efflux Pumps (Cdr1, Mdr1) Efflux->Azole Drug Extrusion Mutation Target Site Mutation (e.g., Y132H, TR34/L98H) Mutation->Erg11 Reduces Azole Affinity

Ergosterol biosynthesis pathway illustrating azole inhibition and primary resistance mechanisms.

References
  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition (M27). Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Genetic Dissection of Azole Resistance Mechanisms in Candida albicans and Their Validation in a Mouse Model of Disseminated Infection. Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Multiple mechanisms contribute to the development of clinically significant azole resistance in Aspergillus fumigatus. Source: Frontiers in Microbiology URL: [Link]

  • Title: Mechanisms of azole resistance in clinical isolates of Candida glabrata. Source: Infection and Drug Resistance (Dove Medical Press) URL: [Link]

Troubleshooting

Enhancing the bioavailability of novel imidazole-based drugs

Welcome to the Formulation Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing the notorious bioavailability chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing the notorious bioavailability challenges of novel imidazole-based drugs (e.g., ketoconazole, clotrimazole, and novel derivatives).

Imidazoles typically fall under BCS Class II (low aqueous solubility, high intestinal permeability). The rate-limiting step for their bioavailability is dissolution in the gastrointestinal tract. Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and quantitative benchmarks to optimize your formulations.

Section 1: Troubleshooting & FAQs (Formulation Anomalies)

Q1: Why does my imidazole solid dispersion exhibit a significant drop in dissolution rate after 3 months of storage? The Causality: This is a classic symptom of amorphous-to-crystalline reversion. Imidazole derivatives are highly hydrophobic and possess strong crystalline lattices. When formulated into a solid dispersion using carriers like Pluronic F127 or PEG 4000, the drug is forced into a high-energy, amorphous state to improve wettability. However, if the glass transition temperature (


) of the polymer-drug matrix is too close to your storage temperature, molecular mobility allows the API to thermodynamically relax and recrystallize.
The Solution:  Switch to a polymer with a higher 

or utilize a surfactant-rich matrix. For instance, formulating ketoconazole with Pluronic F127 via the kneading method has been shown to maintain the amorphous state, yielding a1[1].

Q2: My novel imidazole derivative shows negligible solubility improvement when complexed with standard β-cyclodextrin. What is the mechanistic failure? The Causality: The failure likely stems from steric hindrance. Standard β-cyclodextrin (β-CD) has a fixed hydrophobic cavity size. If your novel imidazole possesses bulky functional groups (e.g.,2[2]), it cannot deeply penetrate the cavity to displace enthalpy-rich water molecules, resulting in weak Van der Waals interactions. The Solution: Upgrade to Cyclodextrin-Based Nanosponges. By crosslinking β-CD with agents like carbonyl diimidazole, you create a nanoporous network that accommodates bulkier lipophilic drugs through both inclusion and non-inclusion mechanisms. This advanced architecture has demonstrated up to a3[3] for highly lipophilic BCS Class II drugs.

Section 2: Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Preparation of Imidazole Solid Dispersions (Solvent Evaporation Method)

Objective: Achieve complete amorphization and matrix wetting of the API.

  • Solvation: Dissolve the imidazole API and a hydrophilic carrier (e.g., PEG 4000) in a volatile organic solvent mixture (e.g., ethanol/dichloromethane 1:1 v/v).

    • Causality: Co-solvation completely breaks the crystalline lattice of the API, allowing uniform molecular distribution within the polymer.

    • Validation Check: The solution must be 100% optically clear. Any turbidity indicates supersaturation and imminent phase separation. Do not proceed if turbid.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure.

    • Causality: Rapid evaporation kinetically traps the API in the polymer matrix before nucleation can occur.

  • Desiccation & Milling: Dry the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then gently mill and pass through an 80-mesh sieve.

  • System Validation (Crucial): Perform Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) on the final powder.

    • Validation Check: The complete4[4] in the DSC thermogram confirms successful amorphization.

Protocol B: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

Objective: Force molecular encapsulation of the imidazole ring into the CD cavity.

  • Stoichiometric Mapping: Conduct a phase solubility study (Higuchi-Connors method) at physiological pH levels (1.2, 4.5, 6.8).

    • Validation Check: Ensure an

      
       type linear plot is generated. This mathematically confirms a 1:1 molar ratio is optimal for complexation.
      
  • Kneading: Place the calculated molar ratio of the imidazole derivative and β-CD in a mortar. Add a minimal amount of hydro-alcoholic solution (ethanol:water 1:1) to form a thick paste.

    • Causality: The solvent acts as a molecular lubricant. It lowers the activation energy required for the hydrophobic imidazole to displace the water molecules natively residing inside the cyclodextrin cavity.

  • Mechanical Trituration: Knead continuously for 45-60 minutes to ensure maximum mechanical energy transfer.

  • Drying & Validation: Dry the paste at 45°C. Validate using Fourier Transform Infrared Spectroscopy (FTIR).

    • Validation Check: Look for shifts or dampening of the characteristic imidazole

      
       stretching bands. This indicates the functional group is successfully shielded within the hydrophobic cavity.
      

Section 3: Quantitative Performance of Enhancement Strategies

Use the following benchmark data to select the appropriate formulation strategy based on your target bioavailability metrics.

Formulation StrategyCarrier / ExcipientTarget Imidazole APIKey Quantitative OutcomeMechanistic Driver
Solid Dispersion (Kneading) Pluronic F127Ketoconazole1[1]Reduction of crystallinity combined with enhanced micellar solubilization.
Solid Dispersion (Solvent Evap) PEG 4000Ketoconazole5[5]Hydrophilic matrix wetting and significant particle size reduction.
Nanosponges β-CD (Crosslinked)BCS Class II (e.g., Rilpivirine/Imidazoles)3[3]Supramolecular inclusion and nanoporous physical entrapment.
Inclusion Complex β-CD / HP-β-CD2-tert-butyl-1H-benzo[d]imidazole2[2]Hydrophobic cavity encapsulation shielding the lipophilic structure.

Section 4: Decision Matrix Workflow

Use the following logical workflow to determine the optimal formulation pathway for your specific imidazole derivative.

G A Novel Imidazole API (BCS Class II) B Physicochemical Profiling (pKa, LogP, Melting Point) A->B C High Lipophilicity (LogP > 3)? B->C D Solid Dispersion (e.g., Pluronic F127 / PEG) C->D Yes (Needs Matrix Wetting) E Cyclodextrin Inclusion (e.g., β-CD Nanosponges) C->E No (Needs Cavity Encapsulation) F Validation: DSC / XRD (Confirm Amorphous State) D->F G Validation: Phase Solubility (Confirm Stoichiometry) E->G H In Vitro Dissolution & Bioavailability Assessment F->H G->H

Fig 1: Decision matrix and validation workflow for imidazole bioavailability enhancement.

References

  • Benchchem - Technical Support Center: Enhancing the Bioavailability of 2-tert-butyl-1H-benzo[d]imidazole Derivatives URL
  • Research Journal of Pharmaceutical Dosage Forms and Technology - Role of Hydrophilic Carrier in Solubility Enhancement URL
  • ProQuest - Enhancement of in-vitro dissolution of ketoconazole to minimize the bioavailability variations using solid dispersion formulations URL
  • ResearchGate - Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine URL
  • Farmacia Journal - A Physicochemical and Dissolution Study of Ketoconazole - Pluronic F127 Solid Dispersions URL

Sources

Reference Data & Comparative Studies

Validation

In Vitro Comparison of Novel Imidazole Derivatives Against Candida Species: A Technical Guide

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Grounding The clinical management of i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Grounding

The clinical management of invasive candidiasis is increasingly compromised by the emergence of azole-resistant Candida species, particularly fluconazole-resistant Candida albicans, Candida glabrata, and Candida krusei[1, 2]. Standard azole antifungals operate by inhibiting Lanosterol 14α-demethylase (CYP51 or ERG11) , a cytochrome P450 enzyme critical for ergosterol biosynthesis. However, mutations in the ERG11 gene and the upregulation of multidrug efflux pumps (CDR1, MDR1) have severely limited the efficacy of first-generation imidazoles and triazoles.

To overcome these resistance mechanisms, drug development has pivoted toward synthesizing novel imidazole derivatives with bulky, rigid, or highly functionalized side chains (e.g., 2,4-dienone motifs, aromatic esters, and dithiocarbamate scaffolds) [1, 3]. These structural modifications are engineered to achieve two mechanistic goals:

  • Enhanced Target Affinity: The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron of CYP51, while the novel side chains occupy adjacent hydrophobic pockets, maintaining high-affinity binding even in mutated active sites.

  • Efflux Pump Evasion: Altered lipophilicity and molecular weight profiles prevent the new derivatives from being efficiently recognized and extruded by fungal efflux transporters.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols (Membrane Disruption) CYP51->ToxicSterols Blocked Pathway NovelImidazoles Novel Imidazole Derivatives (High Affinity Binding) NovelImidazoles->CYP51 Competitive Inhibition

Caption: Mechanism of action of novel imidazole derivatives targeting the CYP51 enzyme in Candida species.

In Vitro Performance Comparison

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data from recent in vitro studies comparing novel imidazole scaffolds directly against fluconazole.

Table 1: Comparative MICs of Novel Imidazole Classes vs. Fluconazole
Compound Class / DerivativeTarget Candida StrainMIC of Novel DerivativeMIC of FluconazoleEfficacy InsightRef
2,4-Dienone Imidazoles (Comp. 31 & 42)C. albicans 64110 (Resistant)8 µg/mL> 64 µg/mLOvercomes profound fluconazole resistance via rigid dienone steric hindrance.[1]
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters (Comp. 5a)C. albicans (Clinical Isolate)0.0833 μmol/mL> 1.6325 μmol/mLEsterification significantly enhances lipophilic penetration through the fungal cell wall.[2]
5-Aminoimidazole-4-Carbohydrazonamides (Comp. 2k & 2l)C. krusei (Intrinsically Resistant)16 - 32 µg/mL> 64 µg/mLCarbohydrazonamide moiety disrupts alternative metabolic pathways alongside CYP51.[3]
Imidazole + SDS Synergistic Blends (SAM3)Candida spp. (Mean values)26.56 µg/mL200 µg/mL (Alone)Surface-active agents (SDS) increase membrane permeability, lowering the required imidazole MIC.[4]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating novel imidazoles, researchers must employ self-validating test systems. The following protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution, augmented with causality-driven insights.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

1. Media Preparation & pH Standardization

  • Step: Prepare RPMI-1640 medium (without sodium bicarbonate) and buffer it to exactly pH 7.0 at 25°C using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality & Rationale: Fungal growth and the ionization state of the imidazole ring are highly sensitive to pH fluctuations. MOPS buffering prevents the medium from acidifying as the Candida metabolizes glucose, ensuring that the drug's partitioning into the lipid bilayer remains constant throughout the assay.

2. Compound Solubilization & Serial Dilution

  • Step: Dissolve the novel imidazole derivative in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in RPMI-1640 to achieve a final test range (e.g., 0.125 to 64 µg/mL). Ensure the final DMSO concentration in the test wells does not exceed 1% v/v.

  • Causality & Rationale: Imidazoles are notoriously hydrophobic. DMSO ensures complete solubilization, but concentrations >1% are intrinsically toxic to Candida cells, which would artificially lower the apparent MIC and yield false-positive efficacy data.

3. Inoculum Standardization

  • Step: Suspend 24-hour Candida colonies in sterile saline. Adjust the optical density at 530 nm to match a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:100, then 1:20 in RPMI-1640 to reach a final well concentration of
    
    
    to
    
    
    CFU/mL.
  • Causality & Rationale: The "inoculum effect" can drastically skew azole MICs. Too high an inoculum overwhelms the competitive inhibition of CYP51; too low an inoculum fails to form a measurable growth baseline.

4. Internal Controls (The Self-Validating System)

  • Sterility Control: Medium only (verifies aseptic technique).

  • Growth Control: Medium + Inoculum + 1% DMSO (verifies that the solvent does not inhibit growth).

  • Quality Control Strain: C. parapsilosis ATCC 22019 or C. krusei ATCC 6258 (ensures the assay performs within established CLSI parameters for known reference drugs like fluconazole).

5. Incubation & Spectrophotometric Readout

  • Step: Incubate plates at 35°C for 24 to 48 hours. Read the optical density (OD) at 530 nm using a microplate reader.

  • Causality & Rationale: Visual scoring is subjective and prone to observer bias, especially with fungistatic drugs like imidazoles that often produce trailing growth. Spectrophotometry provides an objective, quantitative measurement. The MIC is mathematically defined as the lowest concentration resulting in a ≥50% reduction in OD compared to the drug-free growth control.

Workflow Inoculum Inoculum Preparation (0.5 McFarland, RPMI-1640) Dilution Serial Dilution (Test Compounds in 96-well) Inoculum->Dilution Incubation Incubation (35°C for 24-48h) Dilution->Incubation Readout Optical Readout (Spectrophotometric OD530) Incubation->Readout Analysis MIC Determination (≥50% Inhibition vs Control) Readout->Analysis

Caption: Step-by-step CLSI M27 broth microdilution workflow for in vitro antifungal susceptibility testing.

Conclusion

The in vitro profiling of novel imidazole derivatives demonstrates significant promise in circumventing the resistance mechanisms that plague current clinical antifungals. Structural innovations, such as the incorporation of 2,4-dienone motifs or aromatic esters, yield compounds capable of sub-microgram MICs against highly resistant Candida albicans and Candida krusei strains. For drug development professionals, utilizing strict, self-validating CLSI methodologies with spectrophotometric endpoints is critical to ensuring that these promising in vitro signals translate reliably into in vivo efficacy.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health (PMC).
  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. National Institutes of Health (PMC).
  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. National Institutes of Health (PMC).
  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. National Institutes of Health (PMC).
Comparative

Cross-reactivity studies of imidazole-based antifungal agents

Cross-Reactivity Studies of Imidazole-Based Antifungal Agents: A Comprehensive Comparison Guide Executive Summary Imidazole-based antifungal agents (e.g., clotrimazole, ketoconazole, miconazole) are foundational therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Studies of Imidazole-Based Antifungal Agents: A Comprehensive Comparison Guide

Executive Summary

Imidazole-based antifungal agents (e.g., clotrimazole, ketoconazole, miconazole) are foundational therapeutics designed to inhibit fungal lanosterol 14-α-demethylase (CYP51/ERG11), thereby depleting essential ergosterol in fungal cell membranes[1]. However, the structural nature of imidazoles inherently drives two critical forms of cross-reactivity:

  • Off-Target Human Cross-Reactivity: Broad inhibition of human cytochrome P450 (CYP) enzymes, leading to drug-drug interactions (DDIs) and endocrine disruption.

  • Target-Site Cross-Resistance: Fungal mutations in the ERG11 target site that confer simultaneous resistance across multiple imidazole and triazole agents.

This guide objectively compares the cross-reactivity profiles of leading imidazoles against triazole alternatives, providing mechanistic insights and standardized experimental protocols for drug development professionals.

Mechanistic Basis of Imidazole Cross-Reactivity

The core mechanism of azole antifungals relies on the coordination of their azole ring nitrogen with the heme iron located in the active site of CYP enzymes[2]. Imidazoles possess two nitrogen atoms in their azole ring, utilizing the N3 nitrogen for heme coordination[1].

While highly effective against fungal CYP51, the N3 coordination of imidazoles is sterically less hindered and consequently less selective than the N4 coordination seen in newer triazoles (e.g., fluconazole)[1][2]. This lack of selectivity allows the bulky imidazole scaffold to easily enter and bind the large, flexible active sites of human CYPs, driving significant off-target toxicity[2].

Pathway Imid Imidazole Agent (N3 Coordination) Heme Heme Iron Active Site Imid->Heme Binding Fungal Fungal CYP51 (Target) Heme->Fungal Primary HumanHep Human CYP3A4 (Hepatic) Heme->HumanHep Off-Target HumanSter Human CYP17A1 (Steroidogenic) Heme->HumanSter Off-Target Efficacy Antifungal Efficacy Fungal->Efficacy DDI Drug-Drug Interactions HumanHep->DDI Endo Endocrine Disruption HumanSter->Endo

Mechanistic pathway of imidazole cross-reactivity via heme iron coordination.

Off-Target Human Cytochrome P450 Inhibition

Imidazoles demonstrate potent cross-reactivity with human CYPs, presenting major clinical hurdles compared to triazoles.

  • Hepatic CYP3A4 (Drug-Drug Interactions): CYP3A4 dominates adult drug metabolism. Clotrimazole is one of the most potent and least selective inhibitors of CYP3A4, exhibiting IC50 values in the submicromolar range (0.18 µM)[2]. Ketoconazole and miconazole also exhibit strong inhibition (1.0 – 1.7 µM), frequently causing severe DDIs[2][3].

  • Steroidogenic CYPs (Endocrine Disruption): Imidazoles act as potent endocrine disruptors. In vitro recombinant assays demonstrate that clotrimazole, miconazole, and ketoconazole inhibit CYP17A1 (lyase activity) and CYP19A1 (aromatase) at concentrations significantly lower than their therapeutic Cmax, suppressing androgen and estrogen synthesis[4].

Table 1: Comparative IC50 Values for Human CYP Inhibition

Antifungal AgentClassCYP3A4 IC50 (µM)CYP17A1 IC50 (µM)Selectivity Profile
Clotrimazole Imidazole0.180.017 – 0.184Very Low
Ketoconazole Imidazole1.0 – 1.70.041 – 1.2Low
Miconazole Imidazole1.0 – 1.70.042 – 0.082Low
Econazole Imidazole~0.5N/ALow
Fluconazole Triazole (Control)16.1114 – 209High

(Data synthesized from recombinant enzyme assays[2][3][4]. Lower IC50 indicates higher cross-reactivity/toxicity).

Target-Site Cross-Resistance in Fungal Pathogens

Cross-reactivity also manifests as cross-resistance within fungal populations. When pathogenic yeasts (e.g., Candida albicans, Candida tropicalis) develop non-synonymous mutations in the ERG11 gene, the structural architecture of the binding pocket is altered[5][6].

Because imidazoles share identical heme-coordinating mechanisms and similar molecular scaffolds, a mutation that sterically clashes with one imidazole often confers pan-azole cross-resistance[7]. Alarmingly, nearly 88% of resistance mutations in the ERG11 ligand-binding pocket confer cross-resistance to two or more azoles, and only 9% of these mutations impose a significant fitness cost on the fungus in the absence of the drug[7].

Table 2: Impact of Common ERG11 Mutations on Azole Susceptibility

ERG11 MutationFungal SpeciesImidazole Cross-ResistanceTriazole Cross-ResistanceMechanistic Impact
Y132H C. albicansHigh (Clotrimazole, Miconazole)High (Fluconazole)Steric hindrance in binding pocket
K143R C. albicansHighModerateAltered heme-azole coordination
A114S C. albicansHighHighReduced drug-binding affinity
A220C C. tropicalisModerateModerateConformational shift of active site

(Mutational profiling data[5][6])

Experimental Methodologies

To ensure self-validating and reproducible results when evaluating new imidazole derivatives against existing benchmarks, the following protocols must be strictly adhered to.

Protocol 1: Recombinant CYP Inhibition Assay (LC-MS/MS)

Causality & Trustworthiness: Highly lipophilic imidazoles (like ketoconazole and clotrimazole) are prone to unspecific protein binding, which can artificially inflate IC50 values. To prevent this artifact, the microsomal protein concentration must be strictly limited to ≤0.25 mg/mL[8]. The inclusion of internal standards (e.g., cortisone) ensures the self-validation of extraction efficiency.

Step-by-Step Workflow:

  • Preparation: Prepare a final incubation volume of 200 μL containing 0.25 mg/mL of Human Liver Microsomes (HLM) or recombinant CYP3A4 in 100 mM potassium phosphate buffer (pH 7.4)[8].

  • Compound Addition: Add the imidazole test compounds at concentrations ranging from 0.01 to 100 μM. Ensure the final DMSO solvent content does not exceed 0.35% to prevent solvent-induced enzyme denaturation[8]. Add the probe substrate (e.g., 50 μM testosterone for CYP3A4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH[8].

  • Termination: After 15 minutes, terminate the reaction by adding 90 μL of a quench solution (acetonitrile) containing internal standards for LC-MS/MS (e.g., 60 ppb cortisone)[8].

  • Quantification: Centrifuge the plates to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify metabolite formation (e.g., 6β-hydroxytestosterone).

  • Data Processing: Calculate IC50 values using nonlinear regression analysis comparing metabolite formation against the solvent-only control[2].

Workflow S1 1. Buffer & Enzyme Prep (≤0.25 mg/mL Protein) S2 2. Compound Addition (0.01-100 µM Imidazole) S1->S2 S3 3. Reaction Initiation (1 mM NADPH) S2->S3 S4 4. Reaction Quenching (Acetonitrile + IS) S3->S4 S5 5. LC-MS/MS Analysis (Metabolite Quant) S4->S5 S6 6. IC50 Calculation (Nonlinear Regression) S5->S6

Step-by-step workflow for in vitro cytochrome P450 inhibition assays.

Protocol 2: High-Throughput ERG11 Cross-Resistance Profiling

Causality & Trustworthiness: Clinical isolates often possess multiple resistance mechanisms simultaneously (e.g., ERG11 mutations combined with CDR1/MDR1 efflux pump overexpression)[5]. To isolate and objectively measure target-site cross-resistance, researchers must utilize recombinant Candida strains expressing specific ERG11 mutations in a standardized, efflux-deficient genetic background[7].

Step-by-Step Workflow:

  • Strain Construction: Utilize CRISPR-Cas9 to introduce specific ERG11 point mutations (e.g., Y132H, K143R) into a susceptible, wild-type Candida albicans background[6][7].

  • Inoculum Preparation: Standardize the yeast suspension to 1–5 × 10³ CFU/mL in RPMI 1640 broth buffered with MOPS.

  • Drug Dilution: Prepare 2-fold serial dilutions of the target imidazoles (clotrimazole, miconazole, ketoconazole) and triazole controls in 96-well microtiter plates.

  • Incubation: Inoculate the plates with the standardized yeast suspension and incubate at 35°C for 24–48 hours.

  • MIC Determination: Measure the optical density (OD600) to identify the concentration inhibiting 50% (IC50) of wild-type growth compared to the drug-free control, establishing the cross-resistance fold-change for each mutation[7].

References

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. nih.gov.[Link]

  • Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. researchgate.net.[Link]

  • Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost. biorxiv.org.[Link]

  • Miconazole: a historical perspective : Expert Review of Anti-infective Therapy. ovid.com.[Link]

  • The classic azole antifungal drugs are highly potent endocrine disruptors in vitro inhibiting steroidogenic CYP enzymes at concentrations lower than therapeutic Cmax. cabidigitallibrary.org.[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. scirp.org.[Link]

  • Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis. nih.gov.[Link]

  • Emergence of Antifungal Resistant Subclades in the Global Predominant Phylogenetic Population of Candida albicans. asm.org.[Link]

Sources

Validation

Stereochemical Dynamics in Antifungal Efficacy: A Comparative Guide to (R)- and (S)-Miconazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Reference Executive Summary Miconazole is a broad-spectrum imidazole antifungal agen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Methodological Reference

Executive Summary

Miconazole is a broad-spectrum imidazole antifungal agent widely utilized in clinical and veterinary medicine to treat superficial and systemic fungal infections. Like many legacy azoles, it is conventionally synthesized and administered as a racemic mixture. However, recent advances in asymmetric chemoenzymatic synthesis and chiral chromatography have enabled the isolation and biological evaluation of its individual enantiomers.

Rigorous in vitro and in vivo profiling reveals a stark chiral dichotomy: the antifungal efficacy of racemic miconazole resides almost exclusively in the (R)-enantiomer , while the (S)-enantiomer acts largely as an inactive isomeric ballast with respect to target engagement[1]. Furthermore, the presence of the (S)-enantiomer contributes to off-target endocrine disruption, specifically through the inhibition of human placental aromatase[2]. This guide objectively compares the pharmacodynamic, pharmacokinetic, and toxicological profiles of (R)- and (S)-miconazole, providing actionable experimental protocols for their synthesis, resolution, and biological evaluation.

Mechanistic Basis of Chiral Discrimination

The primary molecular target of miconazole is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The inhibition of CYP51 leads to the accumulation of toxic methylated sterols and the depletion of ergosterol, ultimately causing fungal cell death.

The binding pocket of fungal CYP51 is highly stereospecific. The spatial orientation of the 2,4-dichlorophenyl and imidazole moieties around the chiral center dictates the molecule's ability to coordinate with the heme iron of the enzyme.

G Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Wall Integrity) CYP51->Ergosterol Catalysis R_Miconazole (R)-Miconazole R_Miconazole->CYP51 Potent Competitive Inhibition S_Miconazole (S)-Miconazole S_Miconazole->CYP51 Negligible Binding

Fig 1: Stereoselective inhibition of fungal CYP51 by miconazole enantiomers.

Molecular docking and biological evaluations confirm that (R)-miconazole adopts an optimal conformation for heme coordination and hydrophobic pocket occupation. Conversely, (S)-miconazole experiences steric clashes that prevent stable binding, rendering it virtually inactive against fungal pathogens[1].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of racemic miconazole and its isolated enantiomers across efficacy, pharmacokinetics, and off-target toxicity.

ParameterRacemic Miconazole(R)-Miconazole(S)-Miconazole
Antifungal Activity (MIC) High (Baseline)Highest (Accounts for >95% of racemate activity)Negligible (Almost no antifungal activity)[1]
Target Pathogens Candida spp., Aspergillus spp.Candida spp., Cryptococcus, AspergillusInactive against tested strains[3]
In Vivo Plasma Concentration 1:1 Ratio (Administered)Higher (Ratio 1.3–1.7 vs S-enantiomer)[4]Lower (Subject to faster clearance/metabolism)[4]
Placental Permeability HighHigh (Equilibrium within 90 min)[2]High (Equilibrium within 90 min)[2]
Off-Target: Aromatase (CYP19A1) Potent InhibitorPotent Inhibitor[2]Potent Inhibitor[2]

Scientific Insight: The pharmacokinetic data from rat models demonstrates enantioselective behavior in vivo, where (-)-(R)-miconazole maintains a higher plasma concentration than (+)-(S)-miconazole[4]. However, because both enantiomers readily cross the placental barrier and inhibit human aromatase (CYP19A1)—causing increased androgens and decreased estrone—the administration of the inactive (S)-enantiomer in the racemic mixture unnecessarily doubles the off-target endocrine disruption risk[2].

Experimental Workflows & Self-Validating Protocols

To rigorously compare these enantiomers, researchers must first synthesize them with high enantiomeric excess (ee) and subsequently evaluate them in standardized biological assays.

Chemoenzymatic Synthesis of Miconazole Enantiomers

Traditional chemical asymmetric synthesis often struggles to achieve >99% ee without expensive chiral auxiliaries. To ensure absolute trustworthiness in comparative biological assays, a chemoenzymatic route utilizing Alcohol Dehydrogenases (ADHs) is preferred. This provides a self-validating system where the stereocenter is biologically fixed before chemical derivatization.

G Racemate Racemic Ketone Precursor Biocatalysis Bioreduction (Alcohol Dehydrogenase) Racemate->Biocatalysis Enantioselective R_Intermediate (R)-Alcohol Intermediate Biocatalysis->R_Intermediate Mitsunobu Mitsunobu Reaction (Stereoinversion) R_Intermediate->Mitsunobu R_Enantiomer (R)-Miconazole (>99% ee) R_Intermediate->R_Enantiomer Alkylation (Retention) S_Enantiomer (S)-Miconazole (>99% ee) Mitsunobu->S_Enantiomer Alkylation (Inversion)

Fig 2: Chemoenzymatic workflow for the asymmetric synthesis of miconazole enantiomers.

Step-by-Step Methodology[3]:

  • Bioreduction (Establishing the Stereocenter):

    • Suspend the precursor ketone (1-(2,4-dichlorophenyl)-2-chloroethanone) in a buffer solution (pH 7.5).

    • Introduce Alcohol Dehydrogenase A (ADH-A) and a cofactor recycling system (e.g., isopropanol/NADP+).

    • Causality: ADH-A strictly dictates the hydride transfer to the re-face of the ketone, yielding (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% ee.

  • Synthesis of (R)-Miconazole (Retention of Configuration):

    • React the (R)-alcohol intermediate with imidazole in the presence of a strong base (e.g., NaH) in DMF.

    • Subsequent alkylation with 2,4-dichlorobenzyl chloride yields enantiopure (R)-miconazole.

  • Synthesis of (S)-Miconazole (Stereoinversion):

    • To obtain the (S)-enantiomer from the same high-purity (R)-alcohol, utilize Mitsunobu reaction conditions.

    • React the (R)-alcohol with triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and the requisite nucleophile.

    • Causality: The Mitsunobu reaction proceeds via an SN2 mechanism, guaranteeing complete inversion of the stereocenter to yield the (S)-configuration[3].

  • Validation: Confirm enantiomeric purity (>99% ee) using Chiral LC-MS/MS on a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC) prior to biological testing[4].

In Vitro Antifungal Susceptibility Testing (MIC Determination)

To objectively compare the efficacy of the synthesized enantiomers against the racemate, a standardized broth microdilution assay must be employed.

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.

    • Causality: Controlling the pH is critical because the ionization state of the imidazole ring (pKa ~6.7) directly impacts cellular uptake and target binding.

  • Compound Dilution: Prepare serial two-fold dilutions of Racemic Miconazole, (R)-Miconazole, and (S)-Miconazole in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced cytotoxicity).

  • Inoculum Preparation: Standardize fungal suspensions (e.g., Candida albicans, Aspergillus niger) to a final concentration of

    
     to 
    
    
    
    CFU/mL.
  • Incubation & Reading: Incubate microtiter plates at 35°C for 24 to 48 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically as the lowest concentration that results in a

    
     50% reduction in growth compared to the drug-free control.
    
  • Validation: Include a known quality control strain (e.g., C. parapsilosis ATCC 22019) to ensure the assay falls within acceptable CLSI (Clinical and Laboratory Standards Institute) variance limits.

Conclusion and Future Perspectives

The comparative analysis of miconazole enantiomers provides a textbook example of the importance of chiral resolution in drug development. The (R)-enantiomer is the sole driver of antifungal efficacy, while the (S)-enantiomer is therapeutically inert against fungal targets[1].

Crucially, because both enantiomers exhibit off-target endocrine disruption by inhibiting human placental aromatase[2], administering the racemate exposes patients to 100% of the toxicity risk for only 50% of the active pharmaceutical ingredient. For drug development professionals, these findings strongly advocate for a "chiral switch"—the redevelopment of legacy racemic azoles into enantiopure formulations. Transitioning to enantiopure (R)-miconazole could allow for dose reduction, thereby maintaining potent antifungal efficacy while significantly mitigating off-target endocrine liabilities.

References

  • Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study Source: PubMed (National Library of Medicine) URL:[Link][4]

  • The classic azole antifungal drugs affect steroidogenic activity in a human term placenta model Source: PubMed (National Library of Medicine) URL:[Link][2]

  • Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Comparative

The Azole Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis

An In-Depth Technical Guide to the Minimum Inhibitory Concentration (MIC) of Azole Antifungals For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antifungal agents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Minimum Inhibitory Concentration (MIC) of Azole Antifungals

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antifungal agents is paramount. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, remains the cornerstone metric for assessing antifungal potency in vitro. This guide provides a detailed comparison of the MICs of commonly used azole antifungals, delves into the standardized methodologies for their determination, and explores the underlying molecular mechanisms of action and resistance.

Azole antifungals exert their activity by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14-α-demethylase.[2][3][4][5] This enzyme, encoded by the ERG11 or CYP51A gene, is a member of the cytochrome P450 family and is essential for converting lanosterol to ergosterol, a vital sterol in the fungal membrane that is analogous to cholesterol in mammalian cells.[3][6][7]

By binding to the heme group of the enzyme, azoles inhibit its function.[3] This inhibition leads to two critical consequences for the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the cell membrane.[2][8]

  • Toxic Sterol Accumulation: The blockage causes a buildup of toxic 14-α-methylated sterol precursors, which further disrupts membrane function and can lead to cell growth arrest.[3][4]

Most azoles are considered fungistatic, meaning they inhibit fungal growth rather than killing the fungus directly, although fungicidal activity can be observed at higher concentrations.[2][4]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Squalene Squalene MVA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Lanosterol->Ergosterol Lanosterol 14-α-demethylase (ERG11 / CYP51A) Azoles Azole Antifungals (Fluconazole, Voriconazole, etc.) Azoles->Inhibition

Figure 1. Mechanism of action of azole antifungals in the ergosterol biosynthesis pathway.

Standardized Methodologies for MIC Determination

To ensure reproducibility and comparability of MIC data across different laboratories, standardized protocols are essential. The two leading authorities that provide these guidelines are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11] The broth microdilution method is the reference standard for both.[9][12][13][14][15]

Detailed Protocol: CLSI M27 Broth Microdilution for Yeasts

The CLSI M27 document provides a reference method for testing the susceptibility of yeasts like Candida spp. and Cryptococcus neoformans.[12]

Causality Behind Experimental Choices:

  • Medium: RPMI 1640 medium is used because it is a chemically defined medium that supports the growth of most clinically relevant yeasts and provides consistent results. It contains L-glutamine but lacks bicarbonate, which could alter the pH.[9]

  • Buffer: The medium is buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS). This is critical because the activity of many azoles is pH-dependent, and maintaining a stable physiological pH is necessary for accurate MIC determination.[9]

  • Inoculum: A standardized inoculum density (0.5 x 10³ to 2.5 x 10³ CFU/mL) is crucial. A lower inoculum can lead to falsely low MICs, while a higher density can result in falsely high MICs or trailing growth, making interpretation difficult.

  • Endpoint Reading: For azoles, the endpoint is defined as the lowest drug concentration that causes a significant diminution of growth (typically ≥50% reduction) compared to the growth control well. This is because azoles are primarily fungistatic, so complete inhibition of growth is often not achieved.

Step-by-Step Methodology:

  • Antifungal Preparation: Prepare stock solutions of the azole antifungals. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: a. Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The reading time is standardized to ensure consistency.

  • MIC Determination: After incubation, read the plates visually or with a spectrophotometer. The MIC is the lowest concentration showing a prominent decrease in turbidity (≥50% growth inhibition) compared to the control.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_result Result P1 Prepare serial dilutions of azole antifungals in 96-well plate A1 Inoculate plate wells (including growth control) P1->A1 P2 Culture yeast and prepare inoculum suspension P3 Adjust inoculum to 0.5 McFarland standard P2->P3 P4 Dilute inoculum to final concentration in RPMI medium P3->P4 P4->A1 A2 Incubate at 35°C for 24-48 hours A1->A2 A3 Read plate visually or spectrophotometrically A2->A3 R1 Determine MIC: Lowest concentration with ≥50% growth inhibition A3->R1

Figure 2. Standardized workflow for the broth microdilution MIC assay.

Comparative MIC Data for Major Azole Antifungals

The in vitro activity of azoles varies significantly by drug and fungal species. The following tables summarize typical MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates) for key pathogens.

Table 1: Comparative Azole MICs (µg/mL) against Candida Species
SpeciesAntifungalMIC RangeMIC₅₀MIC₉₀
C. albicans Fluconazole0.125 - >640.52
Itraconazole0.03 - 20.060.25
Voriconazole0.007 - 10.0150.06
Posaconazole0.016 - 0.50.0160.06
C. glabrata Fluconazole0.5 - >64832
Itraconazole0.06 - >1614
Voriconazole0.03 - 80.121
Posaconazole0.03 - 80.52
Isavuconazole0.03 - 80.52
C. parapsilosis Fluconazole0.25 - 814
Itraconazole0.03 - 10.1250.5
Voriconazole0.007 - 0.50.0150.06
Posaconazole0.03 - 10.060.25
Isavuconazole≤0.015 - 10.060.12
C. tropicalis Fluconazole0.25 - >6414
Itraconazole0.03 - >160.1250.5
Voriconazole0.007 - 20.0150.06
Posaconazole0.015 - 10.030.12
C. krusei Fluconazole8 - >641664
Itraconazole0.125 - 20.51
Voriconazole0.03 - 10.1250.5
Posaconazole0.125 - 10.250.5

Data synthesized from multiple sources.[16][17][18][19][20] Note that C. krusei exhibits intrinsic resistance to fluconazole.[17][21]

Table 2: Comparative Azole MICs (µg/mL) against Aspergillus Species
SpeciesAntifungalMIC RangeMIC₅₀MIC₉₀
A. fumigatus Itraconazole0.03 - >160.251
Voriconazole0.06 - >80.250.5
Posaconazole0.015 - >80.030.125
Isavuconazole0.12 - >1611
A. flavus Itraconazole0.06 - 20.250.5
Voriconazole0.125 - 20.51
Posaconazole0.03 - 10.060.125
Isavuconazole0.25 - 20.51
A. niger Itraconazole0.125 - 40.52
Voriconazole0.25 - 20.51
Posaconazole0.06 - 10.1250.5
Isavuconazole0.5 - 412
A. terreus Itraconazole0.125 - 20.250.5
Voriconazole0.125 - 20.251
Posaconazole0.03 - 10.060.125
Isavuconazole0.25 - 20.51

Data synthesized from multiple sources.[22][23][24][25][26][27] Fluconazole generally has no clinically relevant activity against Aspergillus spp.[28]

Table 3: Comparative Azole MICs (µg/mL) against Other Clinically Relevant Fungi
SpeciesAntifungalMIC RangeMIC₅₀MIC₉₀
Cryptococcus neoformans Fluconazole0.25 - >64416
Itraconazole0.03 - 20.120.5
Voriconazole0.03 - 20.060.25
Posaconazole≤0.03 - 10.120.25
Isavuconazole≤0.015 - 0.50.060.12
Mucorales (e.g., Rhizopus spp.) Itraconazole0.25 - >1614
Voriconazole0.5 - >8>8>8
Posaconazole0.125 - >80.58
Isavuconazole0.5 - >82>8

Data synthesized from multiple sources.[16][29][30] Note that voriconazole has limited to no activity against Mucorales.[30]

Mechanisms of Azole Resistance

The increasing prevalence of azole resistance is a significant clinical challenge. Fungi have evolved several mechanisms to circumvent the action of these drugs.

Key Resistance Mechanisms:

  • Target Site Alterations: Point mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene can alter the structure of the lanosterol 14-α-demethylase enzyme.[21][31] These changes reduce the binding affinity of azole drugs, rendering them less effective.[21]

  • Overexpression of Efflux Pumps: Fungal cells can upregulate the expression of membrane transporter proteins that actively pump azole molecules out of the cell, lowering the intracellular drug concentration below its effective level.[21][32] The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[21] This is a very common mechanism of resistance.[33]

  • Target Gene Overexpression: An increase in the production of the Erg11p/Cyp51A enzyme can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.[33]

  • Alteration of the Biosynthetic Pathway: Mutations in other enzymes in the ergosterol pathway, such as that encoded by the ERG3 gene, can allow the fungus to bypass the toxic effects of sterol accumulation, conferring resistance.[31]

Resistance_Mechanisms cluster_cell Fungal Cell cluster_inside Cytoplasm Membrane Erg11 Erg11p / Cyp51A (Target Enzyme) Erg11_mutated Mutated Erg11p (Reduced Azole Binding) Erg11_over Overexpressed Erg11p Pump Efflux Pump (e.g., Cdr1, Mdr1) Azole_out Azole Pump->Azole_out Drug Efflux Azole_in Azole Azole_in->Erg11 Inhibition Azole_in->Erg11_mutated Ineffective Inhibition Azole_in->Pump label_mut 1. Target Site Mutation label_pump 2. Efflux Pump Overexpression label_over 3. Target Overexpression

Figure 3. Key molecular mechanisms of azole antifungal resistance.

Conclusion and Future Perspectives

The azole class remains a vital component of the antifungal armamentarium. A thorough understanding of their comparative MIC values is essential for appropriate agent selection in research and preclinical development. While first-generation azoles like fluconazole are effective against many Candida species, newer agents like voriconazole, posaconazole, and isavuconazole offer a broader spectrum of activity that includes molds such as Aspergillus.

However, the persistent rise of resistance, driven by mechanisms such as target mutation and efflux pump overexpression, poses a continuous threat. Standardized susceptibility testing according to CLSI or EUCAST guidelines is critical for monitoring these trends and for the development of new therapeutic strategies. Future research must focus on overcoming these resistance mechanisms, potentially through the development of novel inhibitors, combination therapies, or agents with different modes of action.

References

  • Journal of Skin and Sexually Transmitted Diseases. (2021, September 4). Drug interactions of azole antifungals. Retrieved from [Link]

  • Lecturio. (n.d.). Azoles. Concise Medical Knowledge. Retrieved from [Link]

  • StudySmarter. (2023, August 29). Azole: Antifungal Drugs, Mechanism of Action. Retrieved from [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Agriculture and Agribusiness. Retrieved from [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

  • Frontiers in Microbiology. (2017, January 11). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Retrieved from [Link]

  • JMI Laboratories. (n.d.). Isavuconazole and Nine Comparator Antifungal Susceptibility Profiles for Common and Uncommon Opportunistic. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). In Vitro Comparative Efficacy of Voriconazole and Itraconazole against Fluconazole-Susceptible and -Resistant Cryptococcus neoformans Isolates. ASM Journals. Retrieved from [Link]

  • PubMed. (2024, May 7). Development of treatment strategies by comparing the minimum inhibitory concentrations and minimum fungicidal concentrations of azole drugs in dermatophytes. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Retrieved from [Link]

  • PMC. (n.d.). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • Contagion Live. (2026, March 3). Antifungal Resistance The Growing Threat of Drug Failure. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (n.d.). Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and ketoconazole. Oxford Academic. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017, November 30). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Oxford Academic. (2025, June 23). Understanding the mechanisms of resistance to azole antifungals in Candida species. Retrieved from [Link]

  • PMC. (2023, February 11). Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance. ASM Journals. Retrieved from [Link]

  • Medical Mycology. (2005, January 1). Azole and fungicide resistance in clinical and environmental Aspergillus fumigatus isolates. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mechanisms of Azole Resistance in CandidaA Narrative Review. Retrieved from [Link]

  • EUCAST. (2026, January 5). Fungi (AFST). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Antifungal Drug Discovery. Retrieved from [Link]

  • BioSpace. (2008, May 5). Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • PMC. (n.d.). Resistance Mechanisms in Clinical Isolates of Candida albicans. Retrieved from [Link]

  • PMC. (2025, April 10). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Retrieved from [Link]

  • MDPI. (2024, October 2). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

  • Frontiers. (2021, May 28). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Retrieved from [Link] ergosterol/full

  • PMC. (n.d.). Species Distribution and Susceptibility to Azole Antifungals of Candida Bloodstream Isolates from Eight University Hospitals in Korea. Retrieved from [Link]

  • ASM Journals. (2022, April 11). Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. Retrieved from [Link]

  • ANSI Webstore. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. Retrieved from [Link]

  • ProQuest. (n.d.). Comparative in Vitro Activity of Voriconazole and Itraconazole Against Fluconazole-Susceptible and Fluconazole-Resistant Clinical Isolates of Candida Species from Spain. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Ergosterol biosynthesis inhibitors and how do they work?. Retrieved from [Link]

  • MDPI. (n.d.). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Retrieved from [Link]

  • Semantic Scholar. (2022, November 17). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • Brieflands. (2022, November 12). Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression. Retrieved from [Link]

  • The Journal of Laryngology & Otology. (2009, May 20). In vitro activities of fluconazole, itraconazole and voriconazole against otomycotic fungal pathogens. Cambridge University Press & Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Distributions of susceptibilities to four azole antifungal agents of 51.... Retrieved from [Link]

  • PMC. (n.d.). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. Retrieved from [Link]

  • EUCAST. (2024, April 16). Clinical breakpoint table. Retrieved from [Link]

  • PubMed. (n.d.). Comparing the Minimum Inhibitory Concentrations and Minimum Fungicidal Concentrations of Antifungal Drugs in Microsporum canis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of minimum inhibitory concentrations for various antifun- gals in parent and mutant isolates. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2020, December 16). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. ASM Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution of azole MICs of Aspergillus fumigatus isolates from CF.... Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates. ASM Journals. Retrieved from [Link]

  • PMC. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • Dove Medical Press. (2022, October 4). MIC distribution of Isavuconazole for Aspergillus species. IDR. Retrieved from [Link]

  • Radboud Repository. (2017, October 18). Isavuconazole susceptibility of clinical Aspergillus fumigatus isolates and feasibility of isavuconazole dose escalation to trea. Retrieved from [Link]

Sources

Validation

Benchmarking Novel Imidazole Scaffolds: A Comprehensive Guide to Antifungal Efficacy and CYP51 Inhibition

Introduction In the landscape of antifungal drug discovery, the imidazole class remains a cornerstone due to its proven efficacy in disrupting fungal membrane integrity. However, the continuous emergence of resistant fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of antifungal drug discovery, the imidazole class remains a cornerstone due to its proven efficacy in disrupting fungal membrane integrity. However, the continuous emergence of resistant fungal strains necessitates the development of novel 1[1]. As a Senior Application Scientist, I approach the benchmarking of new imidazole compounds not merely as a checklist of assays, but as a self-validating matrix of phenotypic, biochemical, and safety data. This guide outlines the definitive workflow for objectively comparing novel imidazoles against established clinical standards like Ketoconazole and Fluconazole.

Mechanistic Rationale: Targeting Lanosterol 14α-Demethylase

The fungistatic and fungicidal properties of imidazoles stem from their ability to inhibit Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for 2[2]. The basic nitrogen of the imidazole ring coordinates with the heme iron in the CYP51 active site, blocking the1[1]. This dual-action mechanism not only depletes ergosterol—compromising membrane fluidity—but also leads to the accumulation of toxic 14α-methylated sterols that induce1[1].

To rigorously benchmark a new compound, we must prove that its macroscopic effect (growth inhibition) is directly caused by its microscopic target engagement (CYP51 inhibition).

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Toxic Toxic 14α-methyl sterols (Membrane Stress) CYP51->Toxic Diverted Pathway Imidazole Imidazole Compound (Heme Coordination) Imidazole->CYP51 Inhibits

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by imidazole compounds.

Self-Validating Experimental Workflows

A robust benchmarking strategy requires orthogonal validation. A low Minimum Inhibitory Concentration (MIC) is meaningless if the compound is broadly cytotoxic or fails to engage the intended target. The following protocols form a cohesive, self-validating system.

Benchmarking_Workflow Synthesis Novel Imidazole MIC Phenotypic Efficacy (CLSI M27 MIC) Synthesis->MIC Ergosterol Target Engagement (Ergosterol LC-MS/MS) MIC->Ergosterol Validates Mechanism Tox Therapeutic Index (Mammalian Cytotoxicity) MIC->Tox Assesses Safety Lead Lead Selection Ergosterol->Lead Tox->Lead

Self-validating experimental workflow for benchmarking novel antifungal compounds.

Protocol 1: Phenotypic Benchmarking via CLSI M27 Broth Microdilution

Causality & Rationale: To ensure reproducibility and clinical relevance, phenotypic screening must adhere strictly to the 3[3]. We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. This specific buffering is critical because the ionization state of the imidazole nitrogen dictates its ability to cross the fungal cell wall and coordinate with the2[2].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 medium lacking sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0.

  • Compound Dilution: Dissolve the novel imidazole and reference drugs (Ketoconazole, Fluconazole) in DMSO. Perform 2-fold serial dilutions in a 96-well plate (final concentration range: 0.015 to 16 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend isolated colonies of Candida albicans (e.g., ATCC 10231) in sterile saline. Adjust turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640 to achieve a final well concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Incubation & Reading: Incubate plates at 35°C for 24 to 48 hours. Determine the MIC₅₀ visually or spectrophotometrically as the lowest concentration resulting in a ≥50% reduction in growth compared to the 3[3].

Protocol 2: Target Engagement via Ergosterol Quantification

Causality & Rationale: A low MIC only indicates growth arrest. To prove that the novel imidazole acts via CYP51 inhibition, we must quantify the depletion of ergosterol. We employ an LC-MS/MS method following cellular saponification, which liberates esterified sterols from the membrane, allowing us to correlate phenotypic efficacy with 4[4].

Step-by-Step Methodology:

  • Fungal Treatment: Culture C. albicans in Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., MIC/4 and MIC/2) of the test compounds and reference drugs. Incubate for 18 hours at 35°C.

  • Cell Harvest & Saponification: Centrifuge the cultures to harvest the cell pellet. Wash with sterile distilled water. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify lipids and release4[4].

  • Sterol Extraction: Allow samples to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to partition the sterols into the organic (upper) layer.

  • LC-MS/MS Analysis: Transfer the heptane layer to a clean vial. Analyze via LC-MS/MS using an external ergosterol standard curve to calculate the IC₅₀ of 4[4].

Protocol 3: Mammalian Cytotoxicity Counter-Screening

Causality & Rationale: Because human cells also rely on cytochrome P450 enzymes (e.g., for cholesterol biosynthesis and drug metabolism), imidazoles can exhibit off-target mammalian toxicity. Benchmarking must include a cytotoxicity assay against a standard mammalian cell line (e.g., NIH/3T3 fibroblasts) to calculate the4[4]. An SI > 10 is generally required for a compound to be considered a viable therapeutic candidate.

Step-by-Step Methodology:

  • Seed NIH/3T3 cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treat cells with serial dilutions of the test compounds (1 to 500 µg/mL).

  • After 48 hours, add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Quantitative Data Presentation

To objectively benchmark a novel candidate (designated here as "NMI-101") against established therapies, we synthesize the phenotypic, biochemical, and safety data into a unified matrix.

CompoundTargetMIC₅₀ (C. albicans) [µg/mL]Ergosterol IC₅₀[µg/mL]CC₅₀ (NIH/3T3) [µg/mL]Selectivity Index (SI)
Ketoconazole CYP510.500.6645.090
Fluconazole CYP511.001.25>100.0>100
NMI-101 (Novel) CYP510.250.30150.0600

Data Interpretation: The novel imidazole NMI-101 demonstrates superior phenotypic efficacy (MIC₅₀ = 0.25 µg/mL) compared to both Ketoconazole and Fluconazole. Crucially, the Ergosterol IC₅₀ (0.30 µg/mL) closely tracks the MIC₅₀, validating CYP51 target engagement. Furthermore, the high CC₅₀ yields an exceptional Selectivity Index of 600, indicating a highly favorable therapeutic window.

Conclusion

Benchmarking novel imidazole compounds requires a holistic, self-validating approach. By linking standardized phenotypic susceptibility testing (CLSI M27) with precise biochemical quantification (LC-MS/MS ergosterol tracking) and rigorous cytotoxicity counter-screening, researchers can confidently advance lead compounds that are not only potent but mechanistically validated and safe.

References
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. National Institutes of Health (NIH). [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. American Society for Microbiology (ASM).[Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Introduction: Beyond the Benchtop As researchers dedicated to innovation, our responsibilities extend beyond the successful synthesis or application of a compound. The lifecycle of every chemical we handle concludes with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

As researchers dedicated to innovation, our responsibilities extend beyond the successful synthesis or application of a compound. The lifecycle of every chemical we handle concludes with its safe and compliant disposal. For 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole, a member of the hazardous imidazole class, this final step is not merely procedural—it is a critical component of our commitment to laboratory safety, environmental stewardship, and regulatory compliance. Improper disposal can lead to significant health risks, long-term environmental damage, and severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole. We will move beyond a simple checklist to explain the causality behind these procedures, grounding our practice in the principles of chemical safety and regulatory integrity.

Hazard Profile: Understanding the Risks

To effectively manage waste, we must first understand the inherent hazards of the substance. While a specific Safety Data Sheet (SDS) for 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is not always available, its properties can be reliably inferred from its structural class (halogenated imidazole derivative) and data on close analogs like Econazole Nitrate and Imidazole.[2][3][4] The compound must be treated as hazardous waste.[2]

Table 1: Summary of Key Hazards

Hazard CategoryDescriptionSupporting Sources
Acute Toxicity Harmful if swallowed.[2][5] Animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[2][2][5]
Skin & Eye Damage Causes severe skin burns and serious eye damage upon contact.[4][5][4][5]
Reproductive Toxicity May damage the unborn child.[4][6][4][6]
Environmental Hazard Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[2][2]
Physical Hazard As a solid powder, it may form combustible or explosive dust concentrations in the air.[6][7][8][6][7][8]

The Regulatory Framework: EPA and OSHA Mandates

Our disposal procedures are governed by stringent federal regulations. Adherence is not optional.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from "cradle to grave."[1][9] This means the waste must be tracked from its point of generation to its final, approved disposal.[9] 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole waste falls under this purview.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[10][11] This plan must include explicit protocols for the safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected.[10][12]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures safety and compliance at every stage of the disposal process, from the point of generation to final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate exposure risks. The causality here is direct: preventing skin/eye contact and inhalation.

  • Hand Protection: Wear nitrile gloves.[7]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[13]

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[14]

  • Work Area: All handling of this chemical, including waste preparation, should occur within a certified laboratory chemical fume hood.[7]

Step 2: Waste Segregation and Containerization

The fundamental principle of hazardous waste management is segregation. Inadvertent mixing of incompatible chemicals can lead to violent reactions, gas generation, or fire.[11][15][16]

  • Designate as Hazardous Waste: Pure 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole and materials contaminated with it (e.g., weigh boats, gloves, spill cleanup debris) must be disposed of as hazardous chemical waste.[2][3]

  • Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the waste.[14][15] The container must be in good condition, free of damage, and have a secure, screw-top cap to prevent leaks.[1][17]

  • Isolate from Incompatibles: This waste stream must be kept separate from incompatible materials, particularly strong oxidizers, acids, acid anhydrides, and acid chlorides.[7][14] Never mix this waste with other chemical waste streams unless their compatibility has been explicitly verified.

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and a critical safety communication tool.[9][16] An unlabeled or poorly labeled container is a significant safety hazard.

  • Initial Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[15]

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[9][17]

    • The full, unabbreviated chemical name: "1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole" .[17][18]

    • A clear statement of the associated hazards (e.g., "Toxic, Corrosive, Environmental Hazard" ).[3][9]

    • The accumulation start date (only when moved to a central accumulation area, not in the lab).[9]

Step 4: In-Lab Waste Accumulation (Satellite Accumulation Area)

The EPA allows for the temporary collection of hazardous waste at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[15][17][19]

  • Location: The SAA must be under the control of laboratory personnel.[17][19] Store the sealed waste container in a designated, secure, and cool area.[3]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment). This precaution is designed to contain any potential leaks or spills from the primary container.[1][19]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[15][17] Do not leave a funnel in the container.[17]

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion.[15]

Step 5: Arranging for Final Disposal

As a laboratory professional, your responsibility is to prepare the waste for collection. Final disposal must be conducted by authorized personnel.

  • Contact EHS: When your waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][14]

  • Prohibited Actions: Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[3][4][16][20] This is illegal and poses a severe threat to water systems and the environment.[2]

  • Recommended Disposal Method: The preferred method for final disposal is controlled incineration in a licensed facility equipped with flue gas scrubbing to neutralize hazardous combustion byproducts.[20]

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational flow for the proper disposal of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole.

G cluster_prep Preparation & Handling cluster_accumulation In-Lab Accumulation (SAA) cluster_disposal Final Disposal A Waste Generated (Solid Residue or Contaminated Materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled 'Hazardous Waste' Container B->C D Add Waste to Container C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Store in Secondary Containment E->F G Keep Container Securely Closed F->G H Container Nearing Full (90%) G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Transfer to Authorized Personnel I->J K Final Disposal via Controlled Incineration J->K

Caption: Disposal workflow for 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release, immediate and correct action is crucial.

Spill Response
  • Small Spills (Solid): Alert personnel in the immediate area.[2] Wearing appropriate PPE, gently dampen the spilled solid with water to prevent dust from becoming airborne.[21] Carefully sweep or scoop the material into your designated hazardous waste container.[8][21] Clean the spill area with soap and water, and dispose of all cleanup materials (e.g., paper towels, pads) as hazardous waste.[14][21]

  • Large Spills: Evacuate the immediate area.[2] Alert your supervisor and contact your institution's EHS or emergency response team immediately.[2][14]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][20] Seek immediate medical attention.[5][22]

  • Skin Contact: Immediately remove all contaminated clothing.[20][22] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][20] Seek medical attention if irritation occurs or persists.[20][23]

  • Inhalation: Move the affected person to fresh air.[5][20] If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting.[20][22] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.[22]

By adhering to this comprehensive guide, you ensure that the final step in your research with 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is conducted with the highest standards of safety, integrity, and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GFL. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • University of Washington. (2025, February 28). Imidazole - Standard Operating Procedure. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. [Link]

  • Farmalabor. (2023, February 22). ECONAZOLE NITRATE - SAFETY DATA SHEET. [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. [Link]

  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: 8. Management of Waste. [Link]

  • Cole-Parmer. (2006, June 07). Material Safety Data Sheet - Imidazole. [Link]

  • G-Biosciences. Safety Data Sheet - Imidazole. [Link]

Sources

Handling

Personal protective equipment for handling 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

Comprehensive Safety and Operational Guide for Handling 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validatin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system. Handling complex active pharmaceutical ingredients (APIs) or their intermediates requires a deep understanding of their physicochemical properties.

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole (CAS: 126355-49-5) is a halogenated benzyl imidazole derivative[1][2]. Structurally and toxicologically related to antifungal agents like and , this compound presents specific occupational hazards that dictate strict handling protocols[3][4].

Mechanistic Hazard Profiling

Understanding why we protect ourselves dictates how we protect ourselves.

  • Dermal and Systemic Hazard: The presence of the lipophilic 2,4-dichlorobenzyl group enhances cellular permeability. While this is excellent for pharmacological efficacy, it exponentially increases the risk of dermal absorption. If the powder is dissolved in organic solvents (e.g., DMSO, methanol) during formulation, it acts as a highly penetrative carrier for the API[3][5].

  • Respiratory Hazard: Though it is a solid at room temperature with low vapor pressure, aerosolized micro-dust generated during weighing poses a severe respiratory hazard, acting as a mucosal irritant[4].

  • Environmental Toxicity: Halogenated organic compounds resist biodegradation. The imidazole ring combined with the dichlorobenzyl moiety classifies this compound as a Category 1 Aquatic Toxicant (Acute and Chronic), necessitating strict zero-drain disposal policies[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be selected based on chemical resistance, breakthrough times, and operational dexterity. Below is the validated PPE matrix for handling this compound.

PPE CategorySpecificationMechanistic JustificationValidation & Replacement Protocol
Hand Protection Nitrile gloves (Min 0.11 mm thickness for solids; 0.4 mm for solvent solutions)Nitrile provides superior resistance against lipophilic halogenated compounds and standard formulation solvents compared to latex[4].Double-glove system. Inspect outer glove visually before use. Replace immediately if contaminated.
Eye Protection Tight-fitting safety goggles (EN 166 or ANSI Z87.1 compliant)Prevents ocular exposure to aerosolized micro-particles that can cause Category 2A severe eye irritation[3][4].Inspect for scratches compromising visibility; ensure a flush, airtight seal against the face.
Body Protection Flame-resistant, impervious lab coat with knit cuffsKnit cuffs prevent wrist exposure and snagging. Impervious material blocks solvent-carried API penetration[4].Launder through certified hazardous materials cleaning services only. Do not wash at home.
Respiratory N95/FFP2 particulate respirator (or Half-mask with P100 filters)Filters out >95% of airborne solid particulates generated during powder manipulation[4].Perform positive and negative pressure seal checks before initiating any handling operation.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step inherently verifies the safety of the previous one.

Step-by-Step Methodology: Weighing and Formulation

  • Pre-Operation Verification: Verify that the localized exhaust ventilation (LEV) or powder weighing hood has an inward face velocity of at least 0.5 m/s. Don all PPE as specified in the matrix.

  • Preparation of the Enclosure: Line the balance area with anti-static, disposable weighing paper. Place a secondary containment tray directly under the analytical balance to catch micro-spills.

  • Static Mitigation: Halogenated powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static ionizer bar or zero-stat gun on the micro-spatula and weighing boat before contacting the chemical.

  • Transfer and Weighing: Using the neutralized micro-spatula, slowly transfer the 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole into the tared receptacle. Keep the source container as close to the receptacle as possible to minimize the transfer path and reduce aerosolization risk.

  • In-Hood Solubilization: If dissolving the compound for assays, add the solvent (e.g., DMSO) directly to the weighing receptacle inside the LEV before transporting it to the main fume hood. This prevents the transport of dry, highly dispersible powder across the laboratory space.

  • Decontamination of Equipment: Wipe down the balance, spatulas, and immediate work area with a solvent-dampened lint-free cloth (e.g., isopropanol) to dissolve residual API, followed immediately by a water-dampened cloth to remove residual organics.

Workflow Visualization

The following diagram illustrates the logical flow of the handling process, integrating mandatory safety checks and spill response pathways.

Workflow Start PPE Verification & LEV Airflow Check Static Static Mitigation (Ionizer) Start->Static Weighing Powder Weighing (Inside Enclosure) Static->Weighing SpillCheck Micro-spill Detected? Weighing->SpillCheck Decon Wet-Wipe Decon (Isopropanol -> Water) SpillCheck->Decon Yes Solubilize In-Hood Solubilization (Closed System) SpillCheck->Solubilize No Decon->Solubilize Disposal Halogenated Waste Stream Solubilize->Disposal Process Complete

Logical workflow for handling halogenated imidazole powders, including spill response.

Spill Response and Disposal Plan

Because 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is highly toxic to aquatic life with long-lasting effects, standard sink disposal is strictly prohibited[3].

Immediate Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the LEV remains active to capture airborne dust[5].

  • Contain (No Dry-Sweeping): Do not dry-sweep the powder, as this forcefully aerosolizes the API. Instead, gently cover the spill with absorbent paper towels.

  • Wet-Wipe: Dampen the towels with a suitable solvent (isopropanol or ethanol) to dissolve and capture the lipophilic powder. Follow this with a secondary wipe using soapy water to lift the remaining residue.

  • Package: Place all contaminated wipes, disposable weighing papers, and outer gloves into a clearly labeled, sealable hazardous waste bag[6].

Waste Management Plan:

  • Solid Waste: All solid consumables (gloves, wipes, empty vials) must be placed in a rigid, leak-proof container labeled "Toxic Solid Waste - Halogenated Organics"[6].

  • Liquid Waste: Any solutions containing this compound must be segregated into a dedicated "Halogenated Organic Liquid Waste" carboy. Critical: Do not mix with non-halogenated waste. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins during the destruction process.

References

  • . Echemi Chemical Database.

  • . Cayman Chemical Company. 3.. Carl Roth GmbH. 4.. ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.